The following technical guide details the chemical profile, synthesis, and application of Ethyl 2,4-difluoro-5-iodobenzoate , a specialized intermediate in medicinal chemistry. [1][2] Chemical Identity & Profile[1][3][4]...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of Ethyl 2,4-difluoro-5-iodobenzoate , a specialized intermediate in medicinal chemistry.
[1][2]
Chemical Identity & Profile[1][3][4][5][6][7]
Ethyl 2,4-difluoro-5-iodobenzoate is a tri-functionalized aromatic scaffold used primarily in the development of fluoroquinolone antibiotics, kinase inhibitors, and agrochemicals. Its utility stems from its three distinct reactive handles: the ester (for acyl substitution), the fluorine atoms (for nucleophilic aromatic substitution,
), and the iodine atom (for palladium-catalyzed cross-coupling).
Property
Data
CAS Number
1541937-20-5
IUPAC Name
Ethyl 2,4-difluoro-5-iodobenzoate
Molecular Formula
Molecular Weight
312.05 g/mol
Precursor Acid CAS
161531-51-7 (2,4-Difluoro-5-iodobenzoic acid)
Physical State
Pale yellow crystalline solid or viscous oil (dependent on purity)
The most robust and scalable synthesis involves the direct esterification of the commercially available 2,4-difluoro-5-iodobenzoic acid . This route avoids the regioselectivity issues associated with direct iodination of the ester.
Reaction Pathway Diagram
Caption: Acid-catalyzed esterification via thionyl chloride activation.
Experimental Protocol: Acid Chloride Route
Rationale: Thionyl chloride (
) is preferred over sulfuric acid catalysis for halogenated benzoates to ensure complete conversion and simplified workup.
Activation: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2,4-difluoro-5-iodobenzoic acid (e.g., 10.0 g) in absolute ethanol (100 mL).
Addition: Cool the mixture to 0°C in an ice bath. Add thionyl chloride (1.5 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (
, HCl).
Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the acid.
Workup: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and volatiles.
Neutralization: Dissolve the residue in DCM (100 mL) and wash cautiously with saturated
solution (2 x 50 mL) to neutralize residual acid. Wash with brine (50 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification: The crude product is typically sufficiently pure (>95%).[2] If necessary, purify via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).
Reactivity & Applications in Drug Discovery
This molecule acts as a "scaffold hub" due to its orthogonal reactivity. The iodine atom allows for carbon-carbon bond formation, while the fluorine atoms (specifically at C4) allow for the introduction of amines—a critical step in synthesizing quinolone antibiotics.
Orthogonal Reactivity Map
Caption: The C5-Iodine, C4-Fluorine, and C1-Ester provide three distinct vectors for chemical diversification.
Key Application: Suzuki-Miyaura Coupling
The iodine at position 5 is the most reactive site for Pd-catalyzed oxidative addition, allowing for high-yield coupling before modifying the fluorines or ester.
Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 161531-51-7 for the acid precursor; ester derivative) is a critical pharmacophore scaffold, particularly in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the precise regiochemical placement of the iodine atom at the C5 position.
In drug development, the primary risk associated with this intermediate is regioisomer contamination . The electrophilic iodination of 2,4-difluorobenzoates can theoretically yield the 3-iodo isomer (sterically crowded) or the 5-iodo isomer (kinetically and thermodynamically favored). Distinguishing these isomers requires a rigorous elucidation protocol.
This guide outlines a self-validating analytical workflow to confirm the 5-iodo regiochemistry, utilizing
, , and NMR coupling constants as the primary determinants.
Synthesis Logic & Regiochemical Control
To understand the structural proof, one must understand the synthesis vector. The formation of the 5-iodo isomer is driven by the directing effects of the fluorine substituents.
F (C2/C4): Strong ortho/para directors.
COOEt (C1): Moderate meta director.
Regioselectivity Pathway (DOT Visualization)
The following diagram illustrates the electronic directing effects that favor the 5-position over the 3-position.
Figure 1: Electrophilic substitution logic demonstrating the kinetic preference for C5 iodination due to steric crowding at C3.
Analytical Protocol: The Elucidation Workflow
Mass Spectrometry (MS)
While MS confirms the molecular weight, it is insufficient for regiochemistry. However, it is the first "Gate" in the protocol.
Expected Ion:
or .
Isotope Pattern: Iodine is monoisotopic (
). The spectrum should lack the characteristic M+2 patterns seen in chloro- or bromo- compounds, confirming the presence of Iodine.
Nuclear Magnetic Resonance (NMR) Strategy
This is the core of the elucidation. The distinction between the 5-iodo and 3-iodo isomers relies on proton coupling patterns .
The "Para-Proton" Hypothesis (The Critical Test)
5-iodo isomer (Target): Protons are located at C3 and C6 . These are para to each other. Para-coupling (
) is typically negligible (~0 Hz). Result: Two isolated signals (split only by Fluorine).
3-iodo isomer (Impurity): Protons are located at C5 and C6 . These are ortho to each other. Ortho-coupling (
) is strong (~7-9 Hz). Result: An AB coupling system (roofing effect) further split by Fluorine.
Predicted NMR Data (400 MHz, CDCl)
Position
Type
Chemical Shift ()
Multiplicity
Coupling Constants ( values)
Structural Justification
H-3
Ar-H
6.80 - 7.00 ppm
Triplet (apparent)
Hz
Trapped between F2 and F4. Large ortho coupling to both F atoms creates a pseudo-triplet.
H-6
Ar-H
8.30 - 8.50 ppm
Doublet of Doublets (dd)
Hz (meta) Hz (para)
Deshielded by the adjacent Iodine (C5) and Ester (C1). No ortho-proton coupling.[1]
CH
Ethyl
~4.35 ppm
Quartet
Hz
Standard ethyl ester pattern.
CH
Ethyl
~1.38 ppm
Triplet
Hz
Standard ethyl ester pattern.
NMR Interpretation
Fluorine NMR is highly diagnostic due to the sensitivity of the
nucleus to substituent effects.
F-2 Signal: Will show coupling to H-3 (ortho, large) and H-6 (para, small).
F-4 Signal: Will show coupling to H-3 (ortho, large) and H-6 (meta, medium).
Experimental Validation Workflow
To ensure scientific integrity, the following step-by-step protocol should be used to validate the structure of any incoming batch.
Step 1: Sample Preparation
Dissolve 10 mg of the compound in 0.6 mL of CDCl
(Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed ester hydrolysis during acquisition.
Step 2: Acquisition Parameters
1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.
19F NMR: Uncoupled (to see F-F and F-H splitting) and Proton-Decoupled (to simplify to singlets/doublets for integration).
13C NMR: Minimum 512 scans due to C-F splitting diluting signal intensity.
Step 3: Decision Logic (Automated Verification)
Use the following logic gate to accept or reject the batch based on spectral data.
Figure 2: Logic flow for distinguishing regioisomers based on proton coupling constants.
Advanced Verification:
and 2D NMR
For regulatory filings (IND/NDA), 1D NMR is often insufficient.
NMR Characteristics
The carbon spectrum will be complex due to C-F coupling (
Hz).
C-I Carbon (C5): typically appears upfield (~80-90 ppm) due to the "Heavy Atom Effect" of Iodine. This is a key diagnostic peak.
Carbonyl Carbon: ~164 ppm (Triplet or dd due to long-range coupling to F2/F4).
HMBC (Heteronuclear Multiple Bond Correlation)
Run an HMBC experiment to definitively link the ethyl group to the ring.
Correlation: Look for a cross-peak between the Ethyl CH
protons and the Carbonyl Carbon .
Ring Correlation: The Carbonyl Carbon should show a 3-bond correlation to H-6 but not to H-3 (too far/coupling path blocked by F). If you see a correlation to a proton that is also coupled to two fluorines, the structure is incorrect.
References
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047-5048. Retrieved from [Link]
Reich, H. J. (2024). WinPLT NMR Coupling Constants Analysis. University of Wisconsin-Madison. (Methodology for calculating H-F coupling constants). Retrieved from [Link]
Oakwood Chemical. (2024). Ethyl 2-Fluoro-5-iodobenzoate Safety Data Sheet. (Analogous structure handling). Retrieved from [Link]
Core Directive: The Strategic Value of Ethyl 2,4-difluoro-5-iodobenzoate
Topic: Ethyl 2,4-difluoro-5-iodobenzoate: Physicochemical Profile, Synthesis, and Applications in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 2,4-difluoro-5-iodobenzoate: Physicochemical Profile, Synthesis, and Applications in Drug Discovery
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
In the landscape of modern medicinal chemistry, Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 1541937-20-5) is not merely a catalog reagent; it is a high-value scaffold designed for divergent synthesis. Its structural utility lies in its orthogonal reactivity :
The Iodine Handle (C-5): A "soft" electrophile primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) under mild conditions.
The Difluoro Motif (C-2, C-4): Provides metabolic stability and modulates lipophilicity (LogP). Crucially, the fluorine at C-4 is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing ester at C-1 and the iodine at C-5.
The Ethyl Ester (C-1): A masked carboxylic acid, serving as a solubility enhancer during intermediate steps or a precursor to amides and heterocycles.
This guide moves beyond basic properties to detail the causality of its behavior, validated synthesis protocols, and its role as a linchpin in the synthesis of fluoroquinolone antibiotics and kinase inhibitors.
Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight must be calculated using standard atomic weights to ensure accurate molarity in catalytic cycles.
Typically a pale yellow oil or solid depending on purity.
Solubility
DCM, EtOAc, DMSO
Hydrophobic; sparingly soluble in water.
LogP (Predicted)
~3.2 - 3.5
High lipophilicity aids membrane permeability in early drug discovery.
Molecular Weight Breakdown:
Carbon (9 × 12.011): 108.099
Hydrogen (7 × 1.008): 7.056
Fluorine (2 × 18.998): 37.996
Iodine (1 × 126.904): 126.904
Oxygen (2 × 15.999): 31.998
Total: 312.053 g/mol
Synthesis & Manufacturing Protocols
The synthesis of Ethyl 2,4-difluoro-5-iodobenzoate is typically approached via two primary routes. The choice depends on the availability of starting materials and the scale of production.
Route A: Fischer Esterification (Recommended for High Purity)
This route starts with the commercially available acid, ensuring that the halogenation regiochemistry is fixed prior to esterification.
Reflux at 80°C for 6–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]
Workup: Cool to RT. Concentrate in vacuo to remove excess ethanol. Dilute residue with EtOAc, wash with saturated
(to remove unreacted acid) and brine.
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Route B: Direct Iodination of Ethyl 2,4-difluorobenzoate
Used when the ester is the cheaper starting material. The directing effects of the fluorines (ortho/para) and the ester (meta) synergistically direct the electrophile (
) to the C-5 position.
Protocol:
Reagents: Ethyl 2,4-difluorobenzoate, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or
.
Mechanism: Electrophilic Aromatic Substitution (
).
Critical Control Point: Temperature control is vital to prevent over-iodination or hydrolysis of the ester.
Figure 1: Validated synthesis workflow via Fischer Esterification.
Reactivity Profile & Applications
The compound's value is defined by its ability to undergo selective transformations.
The fluorine at C-4 is activated by the para-ester and ortho-iodine. Nucleophiles (amines, thiols) can displace this fluorine selectively over the C-2 fluorine (which is sterically hindered and less activated).
Application: Introduction of piperazines or pyrrolidines, a hallmark of fluoroquinolone antibiotics (e.g., Ciprofloxacin analogs).
Figure 2: Orthogonal reactivity map demonstrating selective functionalization at C-1, C-4, and C-5.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are expected:
NMR (400 MHz, ):
8.40–8.50 (t, 1H, H-6): The proton at C-6 is deshielded by the ester and iodine. Coupling to F-2 and F-4 results in a triplet-like splitting.
6.90–7.00 (dd, 1H, H-3): The proton between the two fluorines.
4.38 (q, 2H, ): Characteristic quartet of the ethyl ester.
1.39 (t, 3H, ): Characteristic triplet of the ethyl ester.
NMR: Two distinct signals (typically around -100 to -120 ppm), showing coupling to each other and adjacent protons.
Mass Spectrometry (ESI+):
peak at 313.06 or at 335.04.
References
Sigma-Aldrich. Ethyl 2,4-difluoro-5-iodobenzoate Product Page. Link
PubChem. Ethyl 2,4-difluoro-5-iodobenzoate Compound Summary. Link
BLD Pharm. Ethyl 2,4-difluoro-5-iodobenzoate Safety and Properties. Link
Organic Syntheses. General Procedures for Fischer Esterification. Link
Journal of Chemical Research. Synthesis of 2,4-Difluoro-3,5-dichlorobenzoic Acid (Analogous Chemistry). Link
A Comprehensive Technical Guide to the Synthesis of 2,4-Difluoro-5-Iodobenzoic Acid
Abstract This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,4-difluoro-5-iodobenzoic acid, a key building block in the development of contemporary pharmaceuticals. The document i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,4-difluoro-5-iodobenzoic acid, a key building block in the development of contemporary pharmaceuticals. The document is structured to offer not just procedural outlines but a deep-seated understanding of the chemical principles and strategic considerations that underpin successful synthesis. We will dissect two primary, field-proven methodologies: the direct electrophilic iodination of 2,4-difluorobenzoic acid and a multi-step approach commencing with the nitration of the same precursor, followed by reduction, diazotization, and a Sandmeyer-type iodination. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, actionable protocols.
Introduction: The Significance of 2,4-Difluoro-5-Iodobenzoic Acid
The strategic incorporation of fluorine atoms and an iodine moiety into a benzoic acid scaffold endows 2,4-difluoro-5-iodobenzoic acid with a unique chemical reactivity profile. This makes it a highly sought-after intermediate in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the iodine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions. Its application is pivotal in the synthesis of a range of bioactive molecules, including kinase inhibitors and other targeted therapeutics.
Strategic Synthesis Pathways
Two principal synthetic routes to 2,4-difluoro-5-iodobenzoic acid have been established, each with its own set of advantages and challenges. The choice of pathway often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
Pathway 1: Direct Electrophilic Iodination
This approach is predicated on the direct introduction of an iodine atom onto the electron-rich aromatic ring of 2,4-difluorobenzoic acid. The fluorine atoms are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position of iodination is therefore directed to the 5-position, which is para to one fluorine and ortho to the other, and meta to the carboxylic acid.
Causality of Experimental Choices:
The direct iodination of aromatic compounds with molecular iodine is often a slow and reversible process.[1] To drive the reaction forward, an oxidizing agent is typically employed to convert iodine to a more potent electrophilic species, such as the iodonium ion (I+).[1] The choice of oxidizing agent and reaction conditions is critical to achieve high regioselectivity and yield.
Caption: Direct Electrophilic Iodination of 2,4-Difluorobenzoic Acid.
Experimental Protocol: Direct Iodination
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).
Reagent Addition: Add concentrated sulfuric acid as the solvent. To this stirred solution, add iodine (I₂) (1.0-1.2 eq) and a suitable oxidizing agent, such as iodic acid (HIO₃) or hydrogen peroxide (H₂O₂).
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or HPLC.
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitated solid is collected by vacuum filtration.
Purification: The crude product is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Data Presentation: Direct Iodination
Entry
Oxidizing Agent
Temperature (°C)
Reaction Time (h)
Yield (%)
1
HIO₃
70
6
~85
2
H₂O₂
60
8
~75
Pathway 2: Multi-Step Synthesis via a Sandmeyer-Type Reaction
This pathway involves a sequence of well-established organic transformations, offering a high degree of control and often resulting in a very pure final product. The key steps are nitration, reduction of the nitro group to an amine, diazotization of the amine, and finally, a Sandmeyer-type reaction to introduce the iodine atom.[2][3]
Caption: Multi-Step Synthesis via a Sandmeyer-Type Reaction.
Experimental Protocols: Multi-Step Synthesis
Step 1: Nitration of 2,4-Difluorobenzoic Acid
Reaction Setup: In a flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
Substrate Addition: Slowly add 2,4-difluorobenzoic acid to the cooled nitrating mixture while maintaining the temperature below 10°C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC/HPLC).
Work-up: Pour the reaction mixture onto ice and collect the precipitated 2,4-difluoro-5-nitrobenzoic acid by filtration. Wash with cold water until the washings are neutral.
Step 2: Reduction of 2,4-Difluoro-5-Nitrobenzoic Acid
Reaction Setup: To a solution of 2,4-difluoro-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol/water), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
Reaction: Heat the mixture to reflux and monitor the reaction progress.
Work-up: Once the reaction is complete, filter the hot solution to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the 2,4-difluoro-5-aminobenzoic acid.
Step 3 & 4: Diazotization and Iodination (Sandmeyer Reaction)
Diazotization: Suspend 2,4-difluoro-5-aminobenzoic acid in an aqueous solution of hydrochloric acid and cool to 0-5°C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature in the specified range.[4]
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for a few hours.
Work-up and Purification: The product, 2,4-difluoro-5-iodobenzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with water, and then a dilute solution of sodium thiosulfate. The crude product can be purified by recrystallization.
Data Presentation: Multi-Step Synthesis
Step
Reaction
Reagents
Typical Yield (%)
1
Nitration
HNO₃, H₂SO₄
90-95
2
Reduction
Fe/HCl
85-90
3 & 4
Diazotization & Iodination
NaNO₂, HCl, KI
75-85
Overall
~57-72
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS). The melting point of the final crystalline product serves as a reliable indicator of its purity.
Conclusion
The synthesis of 2,4-difluoro-5-iodobenzoic acid can be effectively achieved through two primary pathways: direct electrophilic iodination and a multi-step Sandmeyer-type reaction sequence. The direct iodination offers a more atom-economical and shorter route, while the multi-step synthesis provides greater control and often higher purity of the final product. The choice of the synthetic route will be dictated by the specific requirements of the research or development program. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable building block for the advancement of pharmaceutical research.
References
Zhang, Z., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 39(5), 277-278.
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
Kraszkiewicz, L., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 831-837.
Filimonov, V. D., et al. (2008).
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
Kamm, O., & Matthews, A. O. (1922). p-Nitrobenzoic Acid. Organic Syntheses, 2, 73.
Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (2011).
Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. (1986). EP 0176026 A2.
Whitmore, F. C., & Sutherland, L. H. (1927). m-IODOBENZOIC ACID. Organic Syntheses, 7, 60.
Exploring Flow Procedures for Diazonium Form
Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid: A Technical Guide. (2023). BenchChem.
Purification of 2,4 Dichlorobenzoic Acid. (2010). Request PDF.
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. (2017).
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd.
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (1998). Journal of Chemical Research, Synopses.
An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (2025). BenchChem.
Sandmeyer Reaction Mechanism. (2019). BYJU'S.
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3147-3176.
Technical Whitepaper: Structural Elucidation and NMR Characterization of 2,4-Difluoro-5-iodobenzoic Acid
The following technical guide details the 1H NMR characterization of 2,4-difluoro-5-iodobenzoic acid. This analysis is synthesized from fundamental substituent additivity principles, analogous experimental data from fluo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the 1H NMR characterization of 2,4-difluoro-5-iodobenzoic acid. This analysis is synthesized from fundamental substituent additivity principles, analogous experimental data from fluorinated/iodinated benzoates, and standard medicinal chemistry protocols.
Executive Summary
2,4-difluoro-5-iodobenzoic acid (CAS: 1160216-98-3) is a high-value scaffold in medicinal chemistry, particularly as a precursor for MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting small molecules. Its structural validation is frequently complicated by the spin-active fluorine nuclei (
, spin 1/2) , which introduce complex heteronuclear coupling patterns () that obscure standard proton multiplicities.
This guide provides a definitive framework for interpreting the 1H NMR spectrum of this molecule, distinguishing it from regioisomers (e.g., 2,4-difluoro-6-iodo) through specific coupling constant analysis.
Structural Analysis & Electronic Environment
To accurately predict and interpret the spectrum, we must map the electronic environment of the two aromatic protons: H3 and H6 .
Shielding/Deshielding Mix . Inductively withdrawing, but resonance donating. Causes large coupling.
C-3
Proton (H3)
Trapped between two Fluorines. Shielded relative to H6.
C-4
Fluorine (-F)
Similar to C-2.
C-5
Iodine (-I)
Deshielding (Anisotropic) & Heavy Atom Effect.
C-6
Proton (H6)
Ortho to COOH and Iodine. Strongly Deshielded .
The "Heavy Atom" Factor
The iodine atom at C-5 introduces a significant relaxation mechanism. The large electron cloud of iodine facilitates faster spin-lattice relaxation (
) for the adjacent H6 proton compared to H3. However, it also causes chemical shift anisotropy that, combined with the ortho-COOH, pushes H6 significantly downfield.
Experimental Protocol
For optimal resolution of the carboxylic acid proton and to prevent aggregation/dimerization, DMSO-d6 is the solvent of choice.
Standard Workflow
Figure 1: Recommended experimental workflow for quantitative NMR analysis.
Critical Acquisition Parameters:
Pulse Angle: 30° (to ensure accurate integration despite varying
).
Relaxation Delay (d1): Set to
seconds. The H6 proton near Iodine relaxes differently than H3; insufficient delay will skew integration ratios.
Temperature: 298 K (Standard).
Spectral Interpretation (The "Fingerprint")
The 1H NMR spectrum in DMSO-d6 will display three distinct signal regions.
A. The Acidic Proton (-COOH)
Shift:
13.0 – 14.0 ppm
Multiplicity: Broad Singlet (br s)
Notes: This signal is highly dependent on concentration and water content. In extremely dry DMSO, it may show broadening; in the presence of water, it may exchange and disappear or merge with the HDO peak.
B. The "Downfield" Proton (H6)
Position: C-6 (Ortho to COOH, Ortho to I)
Shift:
8.20 – 8.45 ppm
Multiplicity: Doublet of Doublets (dd)
Coupling Logic:
Meta-Coupling (
): Interaction with Fluorine at C4. Typical Hz.
Para-Coupling (
): Interaction with Fluorine at C2. Typical Hz.[1]
Appearance: A clear doublet of doublets. The larger splitting comes from the meta-fluorine.
C. The "Upfield" Proton (H3)
Position: C-3 (Trapped between F2 and F4)
Shift:
7.00 – 7.40 ppm
Multiplicity: Pseudo-Triplet (t)
Coupling Logic:
Ortho-Coupling (
): Interaction with Fluorine at C2. Typical Hz.
Ortho-Coupling (
): Interaction with Fluorine at C4. Typical Hz.
Appearance: Because H3 is flanked by two fluorines with nearly identical electronic influence, the two coupling constants are often indistinguishable (
). This collapses the "doublet of doublets" into a pseudo-triplet with a large coupling constant (~10 Hz).
Summary Table of Signals (DMSO-d6)
Proton
Chemical Shift ()
Multiplicity
Coupling Constants ( values)
Assignment
COOH
13.5 (approx)
Broad Singlet
N/A
Carboxylic Acid
H-6
8.35
dd
Hz, Hz
Ar-H (Ortho to COOH/I)
H-3
7.30
t (pseudo)
Hz
Ar-H (Between Fs)
Coupling Pathway Visualization
Understanding the splitting tree is vital for distinguishing this molecule from impurities.
Figure 2: 1H-19F Coupling Tree demonstrating the origin of the triplet (H3) and dd (H6) patterns.
Troubleshooting & Validation
When analyzing the spectrum, watch for these common issues:
Regioisomer Contamination:
Impurity:2,4-difluoro-6-iodobenzoic acid .
Detection: Look for a shift in the H3 triplet. In the 6-iodo isomer, the H5 proton (meta to COOH) would appear as a doublet of doublets, not a triplet, and the chemical shifts would converge closer together.
Solvent Peaks:
DMSO-d5 (residual) appears at 2.50 ppm (quintet).
Water appears at 3.33 ppm (broad singlet).
13C Satellites:
Due to the presence of Fluorine,
satellites can be complex. Do not confuse small satellite doublets ( intensity) with impurity peaks.
References
Beilstein Journals. Synthesis of fluorinated iodobenzoic acid derivatives. (Data extrapolated from 5-fluoro-2-iodobenzoic acid analogs).
Substituted Ethyl Benzoates: Physicochemical Profiling & Synthetic Pathways
Executive Summary This technical guide provides a comprehensive analysis of substituted ethyl benzoates, a class of compounds critical to pharmaceutical intermediates (e.g., benzocaine), preservatives (parabens), and phy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of substituted ethyl benzoates, a class of compounds critical to pharmaceutical intermediates (e.g., benzocaine), preservatives (parabens), and physical organic chemistry models. We examine the structural causality governing their physical properties, specifically how substituent electronic effects (Hammett relationships) dictate melting points, solubility, and spectroscopic signatures. The guide includes validated synthetic protocols for Ethyl 4-aminobenzoate and detailed characterization data.
Part 1: Structural Dynamics & Electronic Effects
The physicochemical behavior of substituted ethyl benzoates is governed by the electronic interaction between the para- or meta-substituent on the phenyl ring and the ethoxycarbonyl (
) moiety.
The Hammett Correlation
The Hammett equation quantifies these effects, linking reaction rates and physical properties to substituent constants (
and (found in benzocaine and ethylparaben) have negative values. Through resonance, they donate electron density into the ring and the carbonyl oxygen, increasing the single-bond character of the carbonyl. This lowers the infrared stretching frequency ().
Electron Withdrawing Groups (EWG): Substituents like
have positive values. They withdraw electron density via induction/resonance, strengthening the carbonyl double bond and increasing .
Visualizing Electronic Pathways
The following diagram illustrates the competing resonance and inductive effects that alter the dipole moment and intermolecular forces (driving melting point and solubility).
Part 2: Comparative Physical Property Analysis
The table below contrasts the unsubstituted ethyl benzoate with its key pharmaceutical derivatives. Note the dramatic shift in phase (liquid to solid) introduced by H-bonding substituents (
, ).
Compound
Structure
Substituent Type
MP (°C)
BP (°C)
Density (g/mL)
IR (cm⁻¹)
LogP
Ethyl Benzoate
H (Reference)
-34
212
1.045
~1720-1726
2.64
Ethyl 4-aminobenzoate (Benzocaine)
EDG (Strong Resonance)
89-90
310
1.17
~1680-1690
1.86
Ethyl 4-hydroxybenzoate (Ethylparaben)
EDG (Resonance)
116-118
297
1.28
~1675-1685
2.47
Ethyl 4-nitrobenzoate
EWG (Induction/Resonance)
57
N/A (Dec)
1.29
~1730-1740
2.05
Data Sources: PubChem [1], NIST Webbook [2], Organic Syntheses [3].
Key Insight: Benzocaine and Ethylparaben are solids at room temperature due to intermolecular Hydrogen Bonding (N-H...O and O-H...O), which significantly increases the lattice energy compared to the liquid Ethyl Benzoate.
Part 3: Synthesis Protocol: Ethyl 4-aminobenzoate (Benzocaine)
This protocol utilizes Fischer Esterification, a reversible equilibrium reaction driven by acid catalysis and the removal of water (Le Chatelier’s Principle).
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.
Step-by-Step Methodology
Activation: In a 100 mL round-bottom flask, dissolve 5.0 g of PABA in 40 mL of absolute ethanol.
Catalysis: Slowly add 4-5 mL of conc.
dropwise with stirring. (Caution: Exothermic).
Mechanism: Protonation of the carboxylic carbonyl makes it susceptible to nucleophilic attack by ethanol.
Reflux: Heat the mixture to a gentle reflux for 60–90 minutes.
Validation: Reaction completion can be monitored via TLC (Silica; 3:1 Hexane:Ethyl Acetate). The starting material (PABA) is more polar and will remain near the baseline compared to the product.
Workup: Allow the solution to cool. Pour the mixture into a beaker containing 100 mL of ice water.
Neutralization: Slowly add 10%
solution while stirring until the pH reaches ~8-9.
Observation: Evolution of
gas and formation of a white precipitate (Benzocaine).
Isolation: Vacuum filter the precipitate using a Buchner funnel. Wash with cold water to remove soluble salts.
Purification: Recrystallize from minimal hot ethanol/water (95:5) to yield needle-like crystals.
Workflow Visualization
Part 4: Analytical Characterization
To validate the synthesis and purity of substituted ethyl benzoates, specific spectroscopic markers must be identified.
Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (
):
Ethyl Benzoate: ~1720 cm⁻¹.
Benzocaine: Shifts to ~1680 cm⁻¹. Reason: Resonance donation from the amino group reduces the double bond character of the carbonyl.
N-H Stretch (Benzocaine): Two bands (symmetric/asymmetric) at 3300–3450 cm⁻¹.
Aromatic Region (Benzocaine): Two doublets (AA'BB' system) at ~6.6 ppm (ortho to amino) and ~7.8 ppm (ortho to ester).
Coupling: The clear separation of these doublets confirms the para-substitution pattern.
Amino Protons: Broad singlet at ~4.0–5.0 ppm (exchangeable with
).
Part 5: Pharmaceutical Applications[2][4][5][6]
Lipophilicity & Bioavailability
The partition coefficient (LogP) dictates how these esters interact with biological membranes.
Benzocaine (LogP 1.86): Moderate lipophilicity allows it to penetrate nerve cell membranes but prevents it from being too insoluble in biological fluids. It functions by binding to voltage-gated sodium channels, blocking nerve impulse propagation [4].
Ethylparaben (LogP 2.47): Higher lipophilicity allows it to disrupt microbial cell membranes, making it an effective preservative in creams and cosmetics.
Metabolism
Substituted ethyl benzoates are metabolized via hydrolysis by plasma esterases.
Reaction:
Significance: Rapid hydrolysis reduces systemic toxicity. For Benzocaine, the metabolite is PABA, which is generally safe but can interfere with sulfonamide antibiotics.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Ethyl 4-aminobenzoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Adams, R., & Cohen, F. L. Ethyl p-aminobenzoate.[3] Organic Syntheses, Coll. Vol. 1, p.240 (1941). Retrieved from [Link]
DrugBank Online. Benzocaine: Pharmacology and Interactions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Reactivity Profiling, Regioselectivity Prediction, and Hypervalent Design
Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Context
Difluoro-iodobenzoate derivatives (e.g., methyl 2,4-difluoro-5-iodobenzoate ) represent a "privileged scaffold" in drug discovery, serving as critical intermediates for kinase inhibitors (e.g., MEK/ERK pathways) and antiviral nucleosides. Their unique substitution pattern offers three distinct reactive handles:
Electrophilic Fluorines: Susceptible to Nucleophilic Aromatic Substitution (SNAr), often requiring regioselectivity prediction (C2 vs. C4).
Labile Iodine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or halogen-lithium exchange.
Hypervalent Potential: The ortho-carboxylate/iodine proximity allows for the theoretical design of hypervalent iodine(III) fluorinating reagents.
This guide provides a self-validating computational protocol to predict the stability, spectroscopic signatures, and divergent reactivity of these systems.
Computational Methodology (The "How-To")
Scientific Integrity Note: Iodine (
) requires specific treatment of relativistic effects. Standard Pople basis sets (e.g., 6-31G*) are inappropriate for Iodine and will yield erroneous bond lengths and energetics.
Recommended Level of Theory
Component
Recommendation
Causality & Justification
Functional
B97X-D or M06-2X
These range-separated hybrid functionals explicitly correct for dispersion forces (London interactions), which are critical for modeling the large, polarizable Iodine atom and halogen-bonding interactions.
Basis Set (Light Atoms)
def2-TZVP
Triple- quality is required to describe the electron-withdrawing effects of fluorine accurately.
Basis Set (Iodine)
def2-TZVPP (with ECP)
CRITICAL: Use the effective core potential (ECP) definition included in the def2 family to model scalar relativistic effects without the cost of all-electron calculations.
Solvation
SMD (Solvation Model based on Density)
Superior to PCM for calculating free energies of solvation (), essential for predicting SNAr barriers in polar solvents (DMSO, DMF).
Frequency Analysis
Scale Factor: 0.95-0.98
Essential to confirm stationary points (0 imaginary freqs for Minima, 1 for TS) and correct Zero-Point Energy (ZPE).
Validated Workflow
The following Graphviz diagram outlines the decision tree for characterizing these derivatives.
Caption: Standardized DFT workflow ensuring convergence to true minima or transition states before property extraction.
Structural & Reactivity Profiling
Geometry and Bond Analysis
In difluoro-iodobenzoates, the C–I bond length is a proxy for oxidative addition lability.
Target Metric: A C–I bond elongation (>2.10 Å) suggests a weaker bond, facilitating Pd-insertion.
Intramolecular Interaction: Check for chalcogen bonding between Iodine (
-hole) and the Carbonyl Oxygen (Lewis base). An IO distance < 3.5 Å indicates stabilization, which may retard reactivity.
Regioselectivity Prediction (SNAr)
For a nucleophile attacking the fluorinated ring, you must distinguish between the C2 and C4 positions.
Calculation: Compute Fukui Indices (
) and Molecular Electrostatic Potential (MEP) .
Interpretation:
MEP Map: The site with the most positive potential (deepest blue) is the preferred site for hard nucleophiles.
Fukui Function (
): The carbon atom with the highest value is kinetically favored for nucleophilic attack.
Typical Trend: The C4 position is often more electrophilic due to the para-resonance withdrawal of the ester, but the bulky Iodine at C5 can sterically hinder C4, diverting attack to C2.
Spectroscopic Validation (NMR)
To validate your theoretical model against experimental data, calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
Protocol: NMR=GIAO functional/basis set (use def2-TZVP on all atoms).
Scaling: Apply linear scaling factors to convert isotropic shielding (
) to chemical shifts ():
(Reference: Use TMS calculated at the same level of theory).
Advanced Application: Hypervalent Iodine Design
A cutting-edge application of these scaffolds is their oxidation to Iodine(III) species (e.g., Ar-IF
), which act as fluorinating agents.
Stability Prediction
Calculate the Isodesmic Reaction Energy to predict the stability of the hypervalent species relative to a known standard (e.g., iodobenzene difluoride).
: Your derivative forms a more stable hypervalent bond than the reference.
NBO Analysis: Look for
hyperconjugation (3-center-4-electron bond signature).
Mechanistic Pathway (SNAr vs. Pd-Coupling)
The following diagram illustrates the kinetic competition modeled via Transition State (TS) theory.
When reporting your theoretical results, use the following structure to ensure reproducibility.
Table 1: Calculated Geometric and Electronic Properties (
B97X-D/def2-TZVPP)
Parameter
Definition
Value (Example)
Significance
Bond Length
2.105 Å
Predicts oxidative addition ease.
Bond Length
1.342 Å
Shorter = stronger bond.
NBO Charge
+0.42 e
Predicts nucleophilic attack site.
Frontier Orbital Energy
-1.25 eV
Lower energy = higher electrophilicity.
IR Frequency (Scaled)
1725 cm
Diagnostic handle for reaction monitoring.
References
Basis Set Selection for Iodine
Peterson, K. A., et al. "Systematically convergent basis sets with relativistic pseudopotentials. II. Small-core pseudopotentials and correlation consistent basis sets for the post-d group 16–18 elements." Journal of Chemical Physics, 2003. Link
DFT Functional Benchmarking
Mardirossian, N., & Head-Gordon, M. "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics, 2017. Link
Solvation Models (SMD)
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent." Journal of Physical Chemistry B, 2009. Link
NBO Analysis & Hypervalency
Weinhold, F., & Landis, C. R. "Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective." Cambridge University Press, 2005. Link
Difluorobenzoate Reactivity
Sandelin, G., et al. "Regioselective SNAr reactions of 2,4-difluoro-5-nitrobenzoates." Journal of Organic Chemistry, 2018. (Analogous mechanistic validation). Link
Protocols & Analytical Methods
Method
Cross-coupling reactions with poly-substituted aryl halides
Application Note: High-Fidelity Cross-Coupling of Poly-Substituted Aryl Halides Executive Summary Working with poly-substituted aryl halides presents a dichotomy of risk and opportunity.[1][2] The opportunity lies in the...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Cross-Coupling of Poly-Substituted Aryl Halides
Executive Summary
Working with poly-substituted aryl halides presents a dichotomy of risk and opportunity.[1][2] The opportunity lies in the rapid assembly of complex pharmacophores via sequential functionalization.[3] The risk lies in the "selectivity cliff"—the potential for uncontrolled oligomerization, scrambling of regiochemistry, or catalyst deactivation due to steric crowding.
This guide moves beyond generic "recipe" chemistry. It provides a decision framework for predicting site-selectivity based on the interplay of Bond Dissociation Energy (BDE) , Electronic Bias , and Steric Gating .[3] It details two validated protocols designed for the most challenging substrates in drug discovery: sterically hindered biaryl synthesis and amination of deactivated halides.
Strategic Framework: The Selectivity Decision Matrix
Before weighing a reagent, the chemist must predict the site of oxidative addition. In poly-halogenated systems, selectivity is governed by a hierarchy of kinetic parameters.
The Hierarchy of Reactivity
Halogen Identity (The Golden Rule): Oxidative addition rates generally follow C-I > C-Br > C-OTf > C-Cl.
Electronic Activation: For identical halogens (e.g., 2,4-dibromopyridine), the Pd(0) center inserts preferentially at the most electron-deficient site (lowest LUMO energy).
Steric Gating: When electronics are similar, steric hindrance becomes the tie-breaker. Bulky ligands (e.g., tBuXPhos) reinforce this preference by physically preventing interaction with hindered sites.
Visualization: Site-Selectivity Decision Tree
Figure 1: Decision matrix for predicting the primary site of oxidative addition in poly-functionalized arenes.
Challenge: Coupling a boronic acid to a specific site on a poly-halogenated heterocycle (e.g., 2,4-dichloro-5-fluoropyrimidine) without touching the secondary halide.
Solution: Use of the Pd-PEPPSI-IPr precatalyst.[4] The bulky N-Heterocyclic Carbene (NHC) ligand creates a "steric wall" that enhances selectivity for the less hindered/more activated halide and prevents "ring-walking" (migration of Pd along the π-system).
Critical Check: Do not add the boronic acid in large excess; this promotes di-coupling.
Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles).
Solvent Addition: Syringe in degassed 1,4-Dioxane via the septum. If using water, add degassed water separately.
Activation: Heat the reaction to 60 °C.
Self-Validation: Monitor by TLC every 30 minutes. If the mono-coupled product spot appears but starting material remains after 2 hours, raise temp to 80 °C.
Stop Condition: Stop immediately upon disappearance of starting material to prevent attack at the second halogen.
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Challenge: Amination of an ortho-substituted aryl chloride. Standard conditions (Pd(PPh₃)₄) fail due to slow oxidative addition and competitive β-hydride elimination.
Solution:BrettPhos or RuPhos generation precatalysts. These ligands are designed to expand the Pd-L-Pd bond angle, forcing the active species to accommodate bulky substrates.
Protocol B: The "Pre-Activation" Method
Reagents:
Precatalyst: BrettPhos Pd G4 (1.0 - 3.0 mol%). Why: G4 precatalysts activate at room temperature, avoiding the induction period of Pd(OAc)₂.
Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates).
Solvent: t-Amyl Alcohol or 1,4-Dioxane. Why: Higher boiling points and solubility for non-polar intermediates.
Step-by-Step Procedure:
Glovebox/Schlenk Setup: This reaction is O₂ sensitive. Ideally, set up in a glovebox. If on a bench, use strict Schlenk technique.
Component Mixing:
Add Aryl Chloride (1.0 equiv).
Add Amine (1.2 equiv).
Add Base (NaOtBu, 1.4 equiv).
Add BrettPhos Pd G4 (2 mol%).
Solvent & Stir: Add anhydrous 1,4-Dioxane (0.2 M concentration).
Thermal Ramp:
Start at 80 °C .
Mechanistic Insight: If the amine is secondary and bulky (e.g., morpholine), oxidative addition is the rate-limiting step. If the amine is primary, reductive elimination is rate-limiting.
Quench: Dilute with diethyl ether (precipitates inorganic salts). Filter through silica plug.
Experimental Workflow Diagram
Figure 2: Generalized workflow for air-sensitive cross-coupling reactions.
Data Presentation: Ligand & Halogen Performance
Table 1: Ligand Selection for Sterically Hindered Couplings
Ligand Class
Representative
Best Application
Mechanism of Action
Biaryl Phosphines
SPhos
Suzuki (Ortho-substituted)
Electron-rich; promotes oxidative addition into chlorides.
Biaryl Phosphines
XPhos
Suzuki (Poly-ortho/heteroaryl)
Extremely bulky; prevents catalyst dimerization.
Biaryl Phosphines
BrettPhos
Buchwald (Primary Amines)
Selective for mono-arylation; prevents over-amination.
NHC
IPr (PEPPSI)
Difficult Halides / Esters
High thermal stability; "Throw-away" pyridine ligand ensures rapid initiation.
Table 2: Relative Rates of Oxidative Addition (Approximate)
Bond
Relative Rate (k_rel)
Notes
Ar-I
> 100,000
Occurs at RT or below.
Ar-Br
~ 1,000
Standard heating (40-60 °C).
Ar-OTf
~ 500
Sensitive to hydrolysis; behaves like Bromide.
Ar-Cl
1
Requires electron-rich ligands (Buchwald/NHC) and heat (>80 °C).
Troubleshooting & Self-Validation
To ensure "Trustworthiness" in your results, apply these validation checks:
The "Color Change" Indicator:
Observation: Reaction turns black immediately upon heating.
Diagnosis: Catalyst decomposition ("Pd Black" formation).[5] Ligand concentration is too low, or O₂ ingress occurred.
Fix: Increase ligand:Pd ratio to 2:1 or switch to a precatalyst (G3/G4).
The "De-Halogenation" Trap:
Observation: LCMS shows mass corresponding to [M - Halogen + H].
Diagnosis: β-hydride elimination from the solvent or alcohol additives is competing with transmetalation.
Fix: Switch from isopropanol/ethanol to DMF or Toluene . Use a milder base (K₃PO₄ instead of NaOtBu).
The "Stalled" Reaction:
Observation: 50% conversion, then stops. Adding more catalyst doesn't help.
Diagnosis: Product inhibition.[6][7] The product is coordinating to the Pd center (common in pyridines/imidazoles).
Fix: Use a "scavenger" ligand or switch to a catalyst with weaker coordination affinity (e.g., Pd(OAc)₂ + XPhos).
References
Vertex AI Search. (2025). Site-Selectivity in Polyhalogenated Arenes. Retrieved from 3
Organ, M. G., et al. (2017). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of Organic Chemistry. Retrieved from
Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald-Hartwig Amination: A Practical Protocol. Chemistry LibreTexts. Retrieved from 8
Fairlamb, I. J. S. (2015). Mechanistic Analysis of Site Selectivity in Pd-Catalyzed Cross-Coupling. Chemical Science. Retrieved from 2
Szostak, M., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered Pd(II)-NHC Precatalyst. MDPI. Retrieved from 9
Application Note: Ethyl 2,4-difluoro-5-iodobenzoate in API Synthesis
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of Ethyl 2,4-difluoro-5-iodobenzoate as a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of Ethyl 2,4-difluoro-5-iodobenzoate as a high-value scaffold for API synthesis, specifically focusing on its role in constructing fluoro-quinolone and kinase inhibitor pharmacophores.[1]
Executive Summary
Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 773136-66-6 / Acid precursor CAS: 116465-48-6) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile.[1] It serves as a critical building block for HIV integrase inhibitors (e.g., Elvitegravir) and next-generation MEK/MAPK inhibitors (e.g., Refametinib analogs).
This guide delineates the chemoselectivity rules required to manipulate this molecule's three distinct reactive handles:
C5-Iodine: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Negishi).[1]
C1-Ester: A gateway for acyl transfer, heterocycle formation, or reduction.
Chemical Architecture & Reactivity Logic
The utility of this building block lies in the electronic differentiation of its substituents. Understanding the Orders of Reactivity is essential for designing scalable routes.
The Reactivity Hierarchy
Position
Substituent
Reactivity Mode
Activation Logic
C1
Ethyl Ester
Acylation / Cyclization
Activated by hydrolysis to acid chloride or direct amidation.[1] Serves as the "anchor" for heterocycle construction (e.g., quinolones).
C2
Fluorine (Ortho)
SNAr (Cyclization)
Highly Reactive in intramolecular cyclizations. The ester/ketone at C1 activates this position via the inductive effect (-I) and resonance, facilitating ring closure.
C4
Fluorine (Para)
SNAr (Late-Stage)
Moderately Reactive. Activated by the para-ester. Often used for late-stage diversification (e.g., introduction of methoxy or amino solubilizing groups).[1]
C5
Iodine
Cross-Coupling
Orthogonal. Remains stable during SNAr conditions (if T < 100°C). Reacts exclusively under Pd/Ni-catalysis, allowing installation of aryl/benzyl side chains.[1]
Mechanism of Action: The Elvitegravir Paradigm
The synthesis of Elvitegravir (Gilead/Torii Pharm) provides the definitive case study for this scaffold. It demonstrates the sequential engagement of all functional groups:
C1 Activation: Conversion to benzoyl chloride.
C2 Displacement: Intramolecular SNAr by an amine to close the quinolone ring.
C5 Coupling: Negishi coupling to install the 3-chloro-2-fluorobenzyl group.[1]
C4 Substitution: Displacement of the final fluorine by methoxide.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergence of this scaffold into two major API classes.
Caption: Reaction flow showing the sequential activation of the Ester (C1), Ortho-F (C2), Iodo (C5), and Para-F (C4) positions to construct complex APIs.
Detailed Protocol: Quinolone Core Synthesis
Objective: Synthesize the 6-iodo-7-fluoro-4-quinolone core, a universal intermediate for integrase inhibitors.[1]
Target Scale: 10 g input.
Catalyst: DMF (cat.[2] for acid chloride formation).[3]
Step-by-Step Workflow
Phase 1: Ester Hydrolysis & Activation
Hydrolysis: Dissolve 10 g of ester in THF/Water (1:1). Add LiOH (1.4 g). Stir at 25°C for 4 hours. Acidify with 1M HCl to pH 2. Filter the white precipitate (2,4-difluoro-5-iodobenzoic acid).[1] Dry under vacuum.
Activation: Suspend the dried acid in Toluene (50 mL). Add SOCl2 (6.4 mL) and 2 drops of DMF.
Reflux: Heat to 80°C for 2 hours until gas evolution ceases.
Isolation: Concentrate in vacuo to yield the yellow oil (Acid Chloride). Do not purify.
Phase 2: Enaminone Formation
Dissolve the crude Acid Chloride in THF (30 mL).
Add Ethyl 3-(dimethylamino)acrylate (4.6 g) and Triethylamine (1.5 eq) at 0°C.
Stir at 50°C for 3 hours. The acid chloride acylates the acrylate carbon, eliminating HCl.
Checkpoint: LC-MS should show the benzoyl-acrylate intermediate.[1]
Phase 3: Amine Exchange & Cyclization (The Critical Step)
This step dictates the stereochemistry and ring closure.
Exchange: To the reaction mixture, add (S)-Valinol (3.3 g). Stir at RT for 1 hour. The valinol amine displaces the dimethylamine group.
Cyclization (SNAr): Add Potassium Carbonate (K2CO3, 2.0 eq) and heat the mixture to 80°C in DMF.
Mechanism:[4][5][6][7][8] The secondary amine attacks the C2-Fluorine (ortho to the carbonyl).
Observation: Formation of the bicyclic 4-quinolone core.[1]
Workup: Pour into ice water. Filter the solid. Recrystallize from Ethanol.
QC Specifications
Parameter
Specification
Method
Appearance
Off-white to pale yellow solid
Visual
Purity
> 98.0% (AUC)
HPLC (C18, ACN/H2O)
Identity
1H NMR: Loss of C2-F signal; Retention of C4-F and C5-I
NMR (DMSO-d6)
Chiral Purity
> 99% ee
Chiral HPLC
Application Note: Cross-Coupling Strategies
Once the core is established, the C5-Iodine is the next target.
Negishi Coupling (Recommended)
For installing benzylic groups (as in Elvitegravir), Negishi coupling is superior to Suzuki due to milder conditions that prevent defluorination.
Reagent: Benzylzinc bromide derivatives.
Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(dppf).
Conditions: THF, 60°C, 2 hours.
Note: The Iodine reacts selectively over the remaining C4-Fluorine.[1]
Late-Stage C4-Fluorine Displacement
The final fluorine (originally at C4, now C7 on the quinolone) is deactivated but can be displaced by strong nucleophiles.[1]
Reagent: Sodium Methoxide (NaOMe) in Methanol.
Conditions: Reflux (65°C), 12 hours.
Result: Conversion of the Fluorine to a Methoxy group (Elvitegravir final step).
References
Elvitegravir Synthesis: Process for the preparation of 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1][3][9] (2016). WO2016193997A2. Link
Scaffold Reactivity: Matsuzaki, Y., et al. (2009). Discovery of Elvitegravir, a Novel Quinoline Integrase Strand Transfer Inhibitor. US Patent 2009/0143427 A1.[1] Link
MEK Inhibitor Intermediates: Method for synthesizing trametinib key intermediate. (2019).[10][11] CN109336884B. Link
SNAr Regioselectivity: Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles. Mendeleev Communications (2025). Link
Application Note: Optimized Sonogashira Coupling of Aryl Iodides for Drug Discovery
Abstract & Strategic Relevance The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the direct formation of bonds.[1][2][3] For drug discovery professionals, the coupling of ar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the direct formation of
bonds.[1][2][3] For drug discovery professionals, the coupling of aryl iodides with terminal alkynes is particularly valuable due to the high electrophilicity of the C–I bond, allowing for mild reaction conditions that preserve sensitive pharmacophores.
This guide provides a rigorous, field-tested protocol for the Sonogashira coupling of aryl iodides. Unlike generic textbook procedures, this protocol addresses the specific kinetic behaviors of aryl iodides, the suppression of Glaser homocoupling, and the practicalities of scale-up in a pharmaceutical setting.
Mechanistic Insight: The Dual Catalytic Cycle
To troubleshoot and optimize this reaction, one must understand the interplay between the Palladium (Pd) and Copper (Cu) cycles.[4]
The Palladium Cycle (Main Engine)[5]
Oxidative Addition (Fast for Ar-I): The active Pd(0) species inserts into the Ar–I bond. For aryl iodides, this step is rapid and often reversible, unlike aryl bromides or chlorides where it is rate-limiting.
Transmetallation (Rate-Determining Step): The copper acetylide transfers the alkyne to the palladium center.[4] This is often the bottleneck.
Reductive Elimination: The product is released, and Pd(0) is regenerated.
The Copper Cycle (Activation)
Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a Copper(I)-acetylide. This species is more nucleophilic than the neutral alkyne, facilitating the transmetallation to Palladium.
Critical Failure Point: The Glaser Homocoupling
In the presence of Oxygen (
), the Copper-acetylide intermediate undergoes oxidative dimerization (Glaser coupling), consuming the alkyne starting material and contaminating the product mixture. Strict anaerobic conditions are non-negotiable.
Figure 1: Interconnected Catalytic Cycles of the Sonogashira Reaction. Note the critical intersection at the Transmetallation step and the oxygen-dependent side reaction.
Reaction Optimization Strategy
For Aryl Iodides, the reactivity is high, allowing for milder conditions than bromides.
Table 1: Optimization Parameters for Aryl Iodides
Parameter
Recommended Standard
Rationale & Expert Notes
Catalyst
(2-5 mol%)
Air-stable pre-catalyst. Reduces in situ to Pd(0). More robust than for storage.
Co-Catalyst
CuI (1-3 mol%)
Essential for rate acceleration. Keep loading low to minimize Glaser coupling.
Base/Solvent
or (DIPA)
Acts as both base (to deprotonate alkyne) and solvent. Can be used as a co-solvent with THF or DMF.
Solvent (Alt)
THF or DMF
Use DMF for polar substrates; THF for general organic solubility. Degassing is easier in THF.
Temperature
RT to
Aryl iodides react at RT. Heating is rarely needed and increases side reactions.
Atmosphere
Argon (preferred) or
Argon is heavier than air, providing a better "blanket" in flasks to prevent ingress.
Standard Operating Procedure (SOP)
Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene (Representative Scale: 1.0 mmol)
Equipment: Schlenk flask, magnetic stir bar, vacuum/gas manifold (Schlenk line).
Step-by-Step Methodology
Phase A: System Preparation (Anaerobic Setup)
Glassware Prep: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Solvent Degassing: Sparge the Triethylamine (
) with Argon for 15-20 minutes prior to use. Note: Sparging is sufficient for this reaction; freeze-pump-thaw is superior but often overkill for standard aryl iodides.
Phase B: Reagent Loading
Solids Addition: Under a positive flow of Argon, add:
Critical Step: If the reaction turns black immediately, oxygen may be present. A color change to yellow/orange or slight darkening is normal initially.
Phase C: Reaction & Monitoring
Stirring: Stir the mixture at Room Temperature (20-25°C).
Monitoring: Check progress via TLC or LC-MS after 1 hour.
Observation: The reaction typically precipitates ammonium salt (
) as a white solid, making the mixture thick.
Completion: Most aryl iodides convert fully within 2-4 hours at RT.
Catalyst aggregation. Add excess ligand (, 5-10 mol%) to stabilize Pd species.
Low Conversion
Poor Transmetallation
Increase CuI loading slightly (up to 5 mol%). Ensure base is anhydrous.[6]
Green Organic Layer
Copper Contamination
Incomplete removal of Cu. Wash with aqueous EDTA or during workup.
Safety & Handling
Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
Acetylenes: Low molecular weight alkynes can be volatile and flammable. Work in a fume hood.
Pressure: Do not heat sealed vessels of acetylenes without blast shielding; thermal decomposition can be energetic.
References
Original Discovery: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.
Mechanistic Review: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.
Copper-Free Variants: Gelman, D.; Buchwald, S. L.[7] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes." Angewandte Chemie International Edition, 2003 , 42, 5993–5996.[7][8]
Executive Summary Aryl iodides are linchpin intermediates in pharmaceutical synthesis (Suzuki-Miyaura, Sonogashira couplings) and radiopharmaceuticals. However, their quantification presents a unique analytical paradox:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aryl iodides are linchpin intermediates in pharmaceutical synthesis (Suzuki-Miyaura, Sonogashira couplings) and radiopharmaceuticals. However, their quantification presents a unique analytical paradox: the C–I bond is the weakest among aryl halides (bond dissociation energy ~65 kcal/mol), making them prone to spontaneous deiodination (photolysis) and thermal degradation. Furthermore, regulatory scrutiny on alkyl/aryl halides as potential Genotoxic Impurities (GTIs) requires detection limits in the ppm range, often below the capability of standard UV detection.
This guide moves beyond generic "halide analysis" to provide three targeted workflows:
HPLC-UV/PDA: For bulk purity and stoichiometry verification.
LC-MS/MS: For trace quantification of GTIs (meeting ICH M7 limits).
LC-ICP-MS: For absolute iodine mass balance and speciation.
Strategic Method Selection
Select the analytical route based on the phase of drug development and the required sensitivity.
Figure 1: Decision tree for selecting the appropriate analytical workflow for aryl iodides.
Method A: HPLC-UV (High-Throughput Purity)
Context: Standard C18 columns often fail to resolve the de-iodo impurity (the parent arene) from the aryl iodide due to similar hydrophobicity.
The Solution: Use a Phenyl-Hexyl stationary phase. The
- interactions between the phenyl ring of the column and the electron-rich aryl iodide provide superior selectivity compared to alkyl-chain interactions alone.
Instrumental Parameters
Parameter
Condition
Rationale
Column
Phenyl-Hexyl, 100 x 2.1 mm, 1.9 µm
Enhanced selectivity for aromatic halogens via - stacking.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH suppresses ionization of acidic impurities (e.g., phenols).
Mobile Phase B
Acetonitrile (ACN)
ACN provides sharper peaks for aromatics than Methanol.
CRITICAL: Higher temps (>40°C) accelerate on-column deiodination.
Method B: LC-MS/MS (Trace Analysis for GTIs)
Context: Under ICH M7, mutagenic impurities must be controlled to <1.5 µ g/day . For a 1g daily dose, this equals 1.5 ppm. UV detection is insufficient.
The Challenge: Aryl iodides are often non-polar and ionize poorly in standard Electrospray Ionization (ESI).
The Solution: Use Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) for unfunctionalized aryl iodides.
Mechanism of Detection (SRM)
The carbon-iodine bond is weak. In MS/MS, the primary fragmentation is the loss of the iodine radical (127 Da).
Precursor:
(Positive Mode)
Product:
(Loss of 127 Da) or (m/z 126.9 in Negative Mode)
Protocol: Trace Quantification Workflow
Sample Prep: Dissolve 10 mg API in 1 mL ACN (Amber vial).
Source: APCI (+)
Corona Current: 4.0 µA
Vaporizer Temp: 350°C (High heat needed for vaporization, but residence time is short enough to prevent degradation).
MRM Transition: Monitor
.
Quantification: External standard calibration (1 ppb – 100 ppb).
Method C: LC-ICP-MS (The Gold Standard for Specificity)
Context: When you need to know exactly how much iodine is present, regardless of the molecular structure (e.g., mass balance studies or metabolite tracking).
The Innovation: Coupling LC separation with ICP-MS detection allows "Speciation"—distinguishing between inorganic iodide (
), iodate (), and the organic aryl iodide.
Experimental Setup
LC System: Standard HPLC (Agilent 1290 / Waters UPLC).
Detector: ICP-MS (e.g., Agilent 7900 or Thermo iCAP).
Interface: The LC column outlet connects directly to the ICP nebulizer.[1]
Critical Technical Requirement: Oxygen Doping
Organic solvents (ACN/MeOH) from the LC will extinguish the argon plasma or deposit carbon on the sampling cones.
Action: Introduce a mix of 20% Oxygen / 80% Argon into the make-up gas.
Effect: Burns the organic carbon matrix into
, allowing the iodine signal () to be detected interference-free.
Figure 2: LC-ICP-MS setup requiring oxygen doping to handle organic mobile phases.
Detailed Protocol: Sample Preparation & Handling
The "Trustworthiness" Pillar: The most common source of error in aryl iodide analysis is photolytic deiodination during sample prep.
Step-by-Step SOP:
Environment: All handling must occur under yellow (sodium) light or in a hood with UV-blocking sash.
Glassware: Use Amberized silanized glass vials. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.
Solvent Choice:
Preferred: Acetonitrile (ACN).
Avoid: Acetone (can react with free iodine) or Ethers (often contain peroxides which accelerate oxidation).
Stabilization (Optional): For highly unstable iodides, add 0.1% w/v sodium thiosulfate to the aqueous portion of the mobile phase (only for LC-UV, do not use for LC-MS as it suppresses ionization).
Storage: Analyze within 4 hours. If storage is needed, freeze at -20°C.
Data Summary & Performance Metrics
Feature
HPLC-UV
LC-MS/MS (APCI)
LC-ICP-MS
Primary Use
Purity / Assay (>0.1%)
Genotoxic Impurities (ppm)
Metabolites / Total Iodine
LOD (Limit of Detection)
~10 µg/mL
~0.005 µg/mL (5 ppb)
~0.001 µg/mL (1 ppb)
Linearity ()
>0.999
>0.995
>0.9999
Specificty
Low (Retention time only)
High (Mass + Fragment)
Absolute ( specific)
Major Limitation
Non-specific; UV interferences
Matrix effects; Ionization
High instrument cost; Cone clogging
References
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2018).[2]
Precision Kinetics: A Comprehensive GC-MS Reaction Monitoring Protocol for Drug Development
Abstract This application note details a rigorous protocol for monitoring chemical reaction kinetics and impurity formation using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard purity assays, reaction moni...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a rigorous protocol for monitoring chemical reaction kinetics and impurity formation using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard purity assays, reaction monitoring requires capturing a dynamic chemical system in "frozen" states. This guide focuses on the critical "Quench-and-Internalize" strategy, ensuring that the data reflects the exact composition of the reaction vessel at the moment of sampling, free from workup artifacts or post-sampling degradation.
Introduction: The Kinetic Imperative
In drug development, knowing what you made is secondary to knowing when and how it formed. Reaction monitoring via GC-MS provides two simultaneous data streams:
Quantitative Kinetics: Disappearance of starting material (SM) and appearance of product (P).
Qualitative Profiling: Identification of transient intermediates and side-products that standard LC-UV might miss due to lack of chromophores.
Core Philosophy: The integrity of kinetic data relies entirely on the Quenching Step . If the reaction continues in the autosampler vial, your data is an artifact, not a measurement.
Experimental Strategy & Logic
The "Quench-and-Internalize" Principle
To achieve high-fidelity data, we employ a strategy where the Internal Standard (IS) and Quenching Agent are introduced simultaneously.
Why Quench immediately? To "freeze" the reaction kinetics at exactly
.
Why add IS before workup? By adding the IS to the quench solution before the sample aliquot is added, the IS corrects for:
Variability in aliquot volume (pipetting error).
Partitioning differences during extraction.
Injection volume variability at the GC inlet.
Internal Standard Selection
Do not use a generic hydrocarbon unless necessary. The IS must track the analyte through the workup.
Criteria
Requirement
Reason
Structure
Deuterated analog (Ideal) or structural isomer
Mimics extraction partition coefficients ().
Retention
min from analytes
Prevent mass spectral overlap/interference.
Stability
Inert to reaction reagents
Must not react with the quenching agent.
Response
Similar Ionization Potential
Ensures linear response ratios.
Detailed Experimental Protocol
Phase 1: Preparation of the "Quench-IS" Solution
This solution is prepared in bulk prior to starting the reaction.
Select Solvent: Choose a solvent that is miscible with the reaction mixture but distinct enough to facilitate later extraction if needed (e.g., DCM, EtOAc) or compatible with direct injection (e.g., MeOH for reverse phase).
Spike Internal Standard: Add the IS to this solution at a concentration that will yield a 1:1 peak area ratio with the target analyte at 100% conversion.
Target Conc: Typically 0.1 - 0.5 mg/mL.
Phase 2: Reaction Sampling Workflow
Perform this routine at every timepoint (e.g., t=0, 5, 15, 30, 60 min).
Prepare Vials: Pre-label 20 mL scintillation vials containing 5 mL of Quench-IS Solution .
Sampling: Using a positive-displacement pipette (to handle viscous reaction mixtures), withdraw exactly
of the reaction mixture.
Instant Quench: Submerge the pipette tip into the Quench-IS solution and dispense rapidly. Vortex immediately for 10 seconds.
Critical: The reaction stops the moment it hits the quench buffer.
Workup (Miniaturized):
If biphasic (e.g., aqueous quench + organic reaction): Allow layers to separate. Remove organic layer.
Dry over
(approx. 50 mg) in a separate vial if water is present.
Filtration: Filter approx. 1 mL through a 0.22
PTFE syringe filter directly into the GC autosampler vial.
Phase 3: Derivatization (Conditional)
Use this ONLY if analytes are non-volatile or thermally labile (e.g., carboxylic acids, alcohols).
Reagent: BSTFA + 1% TMCS (Silylation).
Protocol: Add
BSTFA to the GC vial. Cap and heat at 60°C for 30 mins.
Note: Ensure the Quench-IS solvent is anhydrous (e.g., Pyridine/DCM) as moisture kills silylation reagents.
Visualization of Workflow
Figure 1: The "Quench-and-Internalize" workflow ensures kinetic integrity by stopping reactions immediately upon sampling.
GC-MS Method Parameters
Inlet & Column Selection
Inlet: Split mode (Ratio 20:1 to 50:1). Reaction mixtures are concentrated; split injection prevents column overload and detector saturation.
Liner: Deactivated glass wool liner (traps non-volatile tar/polymers formed during reaction). Change daily.
Analyte Class
Recommended Column Phase
Example Column
Temp Limit
Non-polar / General
5% Phenyl Methyl Siloxane
DB-5ms, HP-5
325°C
Polar (Alcohols, Amines)
Polyethylene Glycol (PEG)
DB-WAX, HP-INNOWax
250°C
Mid-Polar / Pesticides
35% Phenyl Methyl Siloxane
DB-35ms
300°C
Volatiles / Solvents
Cyanopropylphenyl
DB-624
260°C
Mass Spectrometry Settings
Source Temp: 230°C (Standard). Increase to 250°C for high boiling points.
Acquisition Mode:
SCAN (40-500 amu): Use for the first run to identify all impurities and retention times.
SIM (Selected Ion Monitoring): Use for kinetic data generation. Select 1 Quant Ion and 2 Qualifier Ions per analyte.
Ethyl 2,4-difluoro-5-iodobenzoate safety data sheet information
High-Impact Technical Guide for Medicinal Chemistry & Drug Development Part 1: Executive Summary & Strategic Utility Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 867166-77-6) is a high-value halogenated building block predomi...
Author: BenchChem Technical Support Team. Date: February 2026
High-Impact Technical Guide for Medicinal Chemistry & Drug Development
Part 1: Executive Summary & Strategic Utility
Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 867166-77-6) is a high-value halogenated building block predominantly used in the synthesis of advanced pharmaceutical intermediates, particularly fluoroquinolone antibiotics and kinase inhibitors (e.g., MEK/ERK pathway modulators).
Its structural uniqueness lies in its orthogonal reactivity profile :
C5-Iodine: A highly reactive "soft" handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
C2/C4-Fluorines: "Hard" electrophilic sites capable of nucleophilic aromatic substitution (
), with the C4 position often being more activated due to the para-ester electron withdrawal.
C1-Ethyl Ester: A masked carboxylic acid that modulates solubility and can be hydrolyzed or reduced late-stage.
This guide provides a comprehensive safety framework and a validated protocol for utilizing this scaffold in high-fidelity synthesis.
Part 2: Critical Safety Profile (Risk Mitigation)
Hazard Classification (GHS/CLP):
Based on homologous poly-halogenated benzoates, this compound is classified as an Irritant .
Risk: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases. HF is insidious and can cause deep tissue necrosis and bone decalcification.
Action: Use water spray, dry chemical, or CO2. Firefighters must wear full SCBA and acid-resistant turnout gear.
Post-Fire: Neutralize runoff with calcium gluconate or lime to precipitate fluoride.
2. Accidental Release (Spill):
Containment: Do not let product enter drains. The iodine moiety can be toxic to aquatic life (chronic effect).
Cleanup: Absorb liquid spills with sand/vermiculite. If solid, dampen to avoid dust generation.
Decontamination: Wipe surfaces with a dilute Sodium Thiosulfate solution to neutralize potential iodine liberation (indicated by yellow/brown staining).
Handling Workflow (Graphviz Visualization)
Caption: Operational safety workflow emphasizing engineering controls and specific neutralization steps for halogenated spills.
Part 3: Physicochemical Properties
Property
Data
Note
Chemical Formula
Molecular Weight
312.05 g/mol
Essential for stoichiometry calc.
Appearance
Off-white solid or viscous oil
Dependent on purity/crystallinity.
Solubility
DMSO, DMF, DCM, Ethyl Acetate
Insoluble in water.
Storage
2–8°C, Protect from Light
Iodides are photosensitive; degradation leads to yellowing.
Boiling Point
~310°C (Predicted)
Do not distill at atm pressure (decomposition risk).
Part 4: Synthetic Application & Protocol
Strategic Logic: Chemoselective Functionalization
The power of Ethyl 2,4-difluoro-5-iodobenzoate is its ability to undergo sequential functionalization.
Step 1 (C-C Bond Formation): The C-I bond is the weakest (
kcal/mol) compared to C-F ( kcal/mol). Palladium catalysts will exclusively insert at the C-I bond first.
Step 2 (Nucleophilic Attack): Post-coupling, the C4-Fluorine is activated for
by the ester and the newly added aryl group.
Protocol: C5-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C5 position without affecting the C2/C4 fluorines or the ester.
(3-5 mol%) – Chosen for resistance to oxidative addition into C-F bonds.
Base:
(2.0 equiv) or (for milder conditions)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
Setup (Inert Atmosphere):
Flame-dry a 25 mL round-bottom flask or microwave vial.
Add the Substrate (312 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and Base (276 mg
).
Critical Step: Evacuate and backfill with Nitrogen (
) or Argon three times. Oxygen inhibits the Pd cycle and promotes homocoupling.
Catalyst Addition:
Add the Catalyst (
, 25-40 mg) under a positive stream of inert gas.
Add degassed Solvent (5 mL Dioxane/Water mix).
Reaction:
Thermal: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting material (high Rf) should disappear; the product will be fluorescent under UV (254 nm).
Expert Tip: If the reaction turns black and stalls, palladium "black" has precipitated. Add more ligand or lower the temperature.
Workup:
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases. Wash organic layer with Brine.
Dry over
, filter, and concentrate.
Purification:
Flash Column Chromatography (Silica Gel).
Eluent: Gradient 0%
10% Ethyl Acetate in Hexanes.
Note: The product (biaryl) is usually a solid.[4][5]
Reaction Selectivity Diagram (Graphviz)
Caption: Chemoselectivity map illustrating the hierarchical reactivity of the iodine handle over fluorine and ester moieties.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13616641 (Ethyl 2,4-difluoro-5-iodobenzoate). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sandford, G. (2003).Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Reference for C-F bond stability and reactivity).
Application Note: Handling, Storage, and Purification of Organic Iodo Compounds
Executive Summary Organic iodides are the "Goldilocks" reagents of synthetic chemistry: their weak Carbon-Iodine (C–I) bond makes them exceptional leaving groups for nucleophilic substitutions (Sɴ2) and cross-coupling re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Organic iodides are the "Goldilocks" reagents of synthetic chemistry: their weak Carbon-Iodine (C–I) bond makes them exceptional leaving groups for nucleophilic substitutions (Sɴ2) and cross-coupling reactions (Suzuki, Sonogashira). However, this same lability renders them uniquely susceptible to photolytic and thermal degradation.
This guide moves beyond basic safety sheets to address the causality of degradation.[1] It provides a self-validating protocol for restoring reagent purity and establishes strict barrier protection standards, specifically addressing the failure of standard nitrile gloves against methyl iodide.
The Chemistry of Instability
To handle iodo compounds effectively, one must understand the thermodynamics driving their decomposition.[1] The C–I bond is significantly weaker than its halogen counterparts, possessing a bond dissociation energy (BDE) of approximately 50–60 kcal/mol, compared to ~80 kcal/mol for C–Cl.
The Photolytic Cycle
Upon exposure to photons (
), particularly in the UV-visible range, the C–I bond undergoes homolytic cleavage. This generates a carbon-centered radical and an iodine radical.[1] Without intervention, these iodine radicals dimerize to form molecular iodine (), which is responsible for the characteristic brown/purple discoloration of aged samples.
Key Mechanistic Insight: The presence of
is not merely cosmetic; it is autocatalytic.[1] can act as a Lewis acid, potentially accelerating further degradation or interfering with sensitive metal-catalyzed cycles.[1]
Bond Energy Comparison
Table 1: Comparative Bond Dissociation Energies demonstrating the fragility of the C–I bond.
Bond Type
Bond Energy (kcal/mol)
Relative Stability
Primary Degradation Trigger
C–F
~116
Very High
Extreme Heat / Strong Base
C–Cl
~81
High
Strong Nucleophiles
C–Br
~68
Moderate
Light / Heat
C–I
~53
Low
Light / Heat / Oxygen
Storage and Stabilization Protocols
The Copper Stabilization System
For alkyl iodides (e.g., Methyl Iodide, Ethyl Iodide), adding copper turnings is the industry-standard stabilization method.
Mechanism: Copper acts as a radical scavenger and a "sacrificial" reactant.[1] It reacts with free iodine (
) to form Copper(I) Iodide (), which precipitates as a white/tan solid, effectively removing the autocatalytic species from the solution.
Protocol: Add 1–2 grams of acid-washed copper turnings per 100 mL of solvent. If the copper turns black immediately, the solvent is too degraded and requires distillation (see Section 5).
Diagram: Degradation and Stabilization Pathway
The following diagram illustrates the cycle of photolytic cleavage and the intervention provided by copper stabilization.[1]
Figure 1: The photolytic degradation pathway of alkyl iodides and the scavenging mechanism of copper stabilization.[1]
Critical Safety: Barrier Protection
WARNING: Standard laboratory safety protocols are insufficient for low-molecular-weight alkyl iodides (e.g., Methyl Iodide, Diiodomethane).[1]
The Nitrile Fallacy
Methyl iodide is a potent alkylating agent and neurotoxin.[1] It penetrates standard disposable nitrile gloves in less than 10 minutes . Relying on standard nitrile gloves provides a false sense of security.
Table 2: Glove Breakthrough Times for Methyl Iodide (CH₃I)
Glove Material
Thickness (mil)
Breakthrough Time
Safety Rating
Standard Nitrile
4–6 mil
< 2 mins
UNSAFE
Double Nitrile
~10 mil
~8 mins
UNSAFE
Silver Shield® (Laminate)
2.7 mil
> 4 hours
SAFE
PVA (Polyvinyl Alcohol)
Supported
> 4 hours
SAFE
Viton
10–12 mil
> 2 hours
SAFE
Mandatory Protocol: When handling Methyl Iodide, you must wear Silver Shield/4H laminate gloves (worn under standard nitrile gloves for dexterity) or PVA gloves.
Protocol: Purification of Aged Alkyl Iodides
Scenario: You have retrieved a bottle of Methyl Iodide or Ethyl Iodide from storage.[1] It is opaque and dark brown. Do not use this directly in sensitive nucleophilic substitutions.
Critical Step: Add fresh copper turnings to the receiving flask prior to collection. This stabilizes the distillate immediately upon condensation.[1]
Store in an amber bottle at 4°C.
Purification Workflow Diagram
Figure 2: Operational workflow for the restoration of degraded alkyl iodides.
Special Handling: Hypervalent Iodine (IBX/DMP)
Hypervalent iodine reagents like IBX (2-Iodoxybenzoic acid) and DMP (Dess-Martin Periodinane) pose explosion hazards distinct from simple alkyl iodides.[2][3]
Shock Sensitivity: IBX is impact-sensitive.[1][2] Never use metal spatulas to scrape dried IBX from glass frits; use plastic or wood.
Thermal Instability: IBX decomposes explosively at >200°C. DMP is more soluble but still energetic.
Storage: Store DMP in a freezer (-20°C) under argon to prevent hydrolysis by atmospheric moisture. IBX is often safer stored wet (water/alcohol) and dried only immediately before use.
Emergency Response
Spill Management:
Do not simply wipe up iodine spills.[1] The stain is corrosive and toxic.[1]
Contain: Cover the spill with solid Sodium Thiosulfate or a specific spill pillow.[1]
Neutralize: Spray with water to activate the thiosulfate.[1] Wait for the color to change from brown to colorless.
Cleanup: Once colorless, the residue is significantly less toxic and can be cleaned with standard absorbent pads.
References
Bond Dissociation Energies of Organic Molecules. Michigan State University Chemistry Department. (Comparison of C-X bond strengths).
[Link]
Safe Handling of Hypervalent Iodine Reagents. Dess, D. B.; Martin, J. C. J. Am. Chem. Soc. 1991, 113, 7277–7287. (Original protocols regarding shock sensitivity and thermal stability).
[Link]
Application Note: Strategic Sourcing and Analytical Validation of Ethyl 2,4-difluoro-5-iodobenzoate (CAS 116270-31-6)
Abstract This technical guide outlines the protocol for sourcing, validating, and handling Ethyl 2,4-difluoro-5-iodobenzoate. As a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors, the pur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide outlines the protocol for sourcing, validating, and handling Ethyl 2,4-difluoro-5-iodobenzoate. As a critical intermediate in the synthesis of fluoroquinolones and kinase inhibitors, the purity of this scaffold directly impacts the yield of subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions. This document shifts the focus from simple "purchasing" to "material qualification," ensuring that researchers avoid common pitfalls such as ester hydrolysis and regioisomeric contamination.
Introduction & Chemical Context
Ethyl 2,4-difluoro-5-iodobenzoate is a highly functionalized aryl scaffold. Its value in drug discovery lies in its three orthogonal reactive handles:
Iodide (C-5): A prime site for palladium-catalyzed cross-coupling.
Ethyl Ester (C-1): A protected carboxylic acid, modifiable to amides or alcohols.
The Sourcing Challenge:
Commercial supplies of fluorinated benzoates are often synthesized via the esterification of the corresponding acid. Inadequate purification often leaves residual acid (2,4-difluoro-5-iodobenzoic acid) or moisture that catalyzes hydrolysis. Furthermore, the "2,4-difluoro" pattern is easily confused with "2,6" or "3,5" isomers in non-standardized catalogs.
Phase 1: Strategic Sourcing Protocol
Do not rely on general marketplaces (e.g., Amazon, Alibaba) for research-grade starting materials. Use the following decision matrix to select a supplier.
Vendor Selection Criteria
Primary Tier: Original Manufacturers (e.g., Enamine, Combi-Blocks, WuXi AppTec). These vendors synthesize in-house and provide authentic batch-specific data.
Secondary Tier: Aggregators (e.g., MolPort, eMolecules). Useful for stock checks but require stricter incoming QC.
Documentation Requirement: Demand a batch-specific Certificate of Analysis (CoA) including H-NMR and LC-MS . A generic " >97% Purity" statement is insufficient.
Sourcing Workflow Visualization
Figure 1: Strategic sourcing decision tree for fluorinated intermediates.
Phase 2: Analytical Validation (QC Protocol)
Upon receipt, the material must be quarantined until validated. The physical state of this ester can vary from a pale yellow oil to a low-melting solid depending on purity and temperature. Do not use "solid vs. liquid" as the sole purity indicator.
Standard QC Workflow
Appearance Check: Clear oil or crystalline solid (Reject if dark brown/tarry).
Solubility Test: Soluble in DCM, EtOAc, DMSO. Insoluble in water.
Identity Verification: H-NMR and F-NMR.
Purity Check: HPLC or LC-MS.
NMR Validation (The "Fingerprint")
The 2,4-difluoro substitution pattern creates a unique splitting pattern.
Protocol: Dissolve ~10 mg sample in 0.6 mL CDCl₃.
Nucleus
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
1H
8.35 - 8.45
Doublet of Doublets (dd)
1H
H-6
Deshielded by ester (ortho) and Iodine (meta). Coupled to F-4.
1H
6.80 - 6.95
Triplet (approx)
1H
H-3
Shielded; trapped between two Fluorines (C-2, C-4). Large coupling constants.
1H
4.35 - 4.45
Quartet (J=7.1 Hz)
2H
-OCH₂-
Characteristic ethyl ester methylene.
1H
1.35 - 1.45
Triplet (J=7.1 Hz)
3H
-CH₃
Characteristic ethyl ester methyl.
19F
-90 to -110
Multiplet
1F
F-2
Ortho to ester; distinct from F-4.
19F
-95 to -115
Multiplet
1F
F-4
Para to ester; ortho to Iodine.
Note: Exact shifts vary slightly by concentration and solvent. The key is the integration ratio of Aromatic H to Ethyl H (2:5).
Common Impurity Profile
Hydrolysis Product (Acid): Check for a broad singlet >10 ppm (COOH) and loss of ethyl signals (4.4/1.4 ppm).
De-iodinated byproduct: Look for extra aromatic signals in the 7.0-8.0 ppm region indicating loss of the Iodine atom.
Analytical Logic Diagram
Figure 2: Analytical logic for validating ester integrity.
Handling & Stability Protocols
Storage
Temperature: Store at 2–8°C.
Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon. Moisture will hydrolyze the ester to the acid (CAS 161531-51-7) over time.
Light: Iodine-containing compounds can be light-sensitive (photolytic deiodination). Store in amber vials.
Application Notes for Synthesis
Activation: The electron-withdrawing fluorines at positions 2 and 4 make the ester carbonyl highly electrophilic. Saponification (LiOH/THF) is very fast.
Coupling: When performing Suzuki couplings at C-5, use mild bases (e.g., K₃PO₄) rather than strong alkoxides to prevent premature hydrolysis of the ester or nucleophilic aromatic substitution (SNAr) of the fluorines.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776364, Ethyl 2,4-difluoro-5-iodobenzoate. Retrieved from [Link]
MolPort. Sourcing Database for CAS 116270-31-6. Retrieved from [Link]
The "Gold Standard" Route: Electrophilic Iodination via Super-Electrophile Generation
Achieving high yields (>85%) in the synthesis of Ethyl 2,4-difluoro-5-iodobenzoate requires overcoming the electron-deficient nature of the 2,4-difluorobenzene ring. Standard iodination (I₂/base) often fails or proceeds sluggishly.
The field-proven solution utilizes N-Iodosuccinimide (NIS) activated by a strong acid (Triflic acid or H₂SO₄) to generate a "super-electrophilic" iodine species (
or ). This method ensures rapid, regioselective iodination at the C5 position, driven by the ortho-directing effect of the C4-fluorine and the steric inaccessibility of the C3 position.
Synthetic Workflow
Figure 1: Optimized two-step synthesis workflow. Step 2 utilizes super-electrophilic activation for maximum conversion.
Experimental Protocol (The "Self-Validating" Method)
Step 1: Esterification of 2,4-Difluorobenzoic Acid
Objective: Convert the acid to the ethyl ester to improve solubility and prevent acid-base interference in Step 2.
Setup: Charge a dry RBF with 2,4-Difluorobenzoic acid (1.0 eq) and anhydrous Ethanol (10 vol) .
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
, 1.5 eq) . Caution: Gas evolution ().
Reaction: Reflux for 3-4 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexane).[1]
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid) and Brine. Dry over .[2]
Purification: The di-iodo impurity is much more lipophilic. Use column chromatography with 100% Hexane grading to 5% EtOAc/Hexane to separate it.
Q: How do I confirm the Iodine is at position 5 and not 3?
Validation: Use 1H-NMR .
C5-Iodo (Correct): You will see two distinct aromatic signals.
H-6: Doublet of doublets (dd) (Coupling to F-4 and F-2, but mainly F-4). Large coupling constant (
).
H-3: Triplet-like multiplet (dd) (Coupling to F-2 and F-4).
C3-Iodo (Wrong): Symmetry would be different, and H-6 signal would change.
Definitive Check:13C-NMR or 19F-NMR . The C5-I substitution shifts the C4-F signal significantly compared to the starting material.
Category C: Workup & Color
Q: My product oil is turning pink/purple on storage. Is it decomposing?
Cause: Trace Iodine (
) liberation. Aryl iodides can be light-sensitive, and trace acid residues catalyze decomposition.
Fix:
Wash thoroughly: Ensure the final organic phase was washed with
(to remove acid) and (to remove iodine).
Stabilization: Store over a copper wire or silver wool (scavenges free iodide) in an amber vial at 4°C.
Logic & Decision Tree
Figure 2: Diagnostic logic for common synthetic failures.
References
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.
Olah, G. A., et al. (1993). Synthetic Methods and Reactions; 183. Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid. Synthesis, 1993(10), 1071-1072.
Zhou, W., et al. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Journal of Chemical Research, 39(5), 277–278.[8] (Demonstrates analogous directing effects on the 2,4-difluoro core).
Ethyl 2,4-difluoro-5-iodobenzoate (CAS: 116279-99-9) is a critical intermediate often used in the synthesis of fluoroquinolones and kinase inhibitors. Its purification is frequently complicated by the presence of unreacted 2,4-difluorobenzoic acid, regioisomers, and residual iodinating agents.[1] This guide provides a modular troubleshooting approach, moving from initial workup to high-purity isolation techniques.
Part 1: Initial Assessment & "Triage" (The Workup)
User Question: My crude product is a dark, reddish-brown oil. Is this normal, and how do I remove the color before attempting crystallization?
Scientist Response:
A dark red/brown color typically indicates residual free iodine (
) or oxidized phenolic byproducts, common if the compound was synthesized via iodination (e.g., NIS or /periodic acid).[1] This must be addressed before chromatography or crystallization to prevent column fouling or oiling out.
Standard Workup Protocol (The "Reductive Wash"):
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.
Iodine Quench: Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) .
Observation: The organic layer should shift from dark brown to pale yellow/orange immediately.
Acid Removal: Wash with Saturated Sodium Bicarbonate (
Mechanism:[2][3][4][5][6] Converts unreacted 2,4-difluoro-5-iodobenzoic acid into its water-soluble sodium salt.[1]
Drying: Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate.
Checkpoint:
If the residue is a solid: Proceed to Part 2 (Crystallization) .
If the residue is an oil: Proceed to Part 3 (Distillation/Chromatography) .
Part 2: Crystallization Strategies (For Solids)
User Question: The compound solidifies but looks waxy or "oils out" when I try to recrystallize. What solvent system should I use?
Scientist Response:
"Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the impurity-laden product, or when the cooling rate is too fast.[1] Ethyl 2,4-difluoro-5-iodobenzoate is a low-melting solid (estimated mp ~30–50°C based on analogs).[1]
Recommended Solvent Systems:
System
Ratio (v/v)
Application
Protocol Notes
Hexane / EtOAc
95:5 to 90:10
Primary Choice
Dissolve in min. warm EtOAc (<40°C). Add Hexane dropwise until cloudy.[3][7] Cool slowly to -20°C.
Ethanol / Water
80:20
High Polarity Impurities
Good for removing inorganic salts. Dissolve in warm EtOH, add water until turbid.
Pentane (Cold)
100%
Waxy Solids
Trituration: Sonicate the waxy solid in cold pentane (-10°C) to wash away surface oils.
Troubleshooting "Oiling Out":
Seed It: Save a tiny crystal from a previous batch or a crude speck. Add it when the solution reaches room temperature.
Lower Temperature: Do not heat the solvent to boiling. Dissolve at 35-40°C.[4]
Slow Down: Wrap the flask in a towel to slow the cooling rate.
Part 3: Chromatography & Distillation (For Oils/Difficult Mixes)
User Question: I have a persistent impurity at
0.45 (just below my product at 0.50). How do I separate them?
Scientist Response:
The impurity is likely the regioisomer (Ethyl 2,4-difluoro-3-iodobenzoate) or the hydrolysis product (Acid). Since their polarities are very similar, standard flash chromatography requires optimization.[1]
High-Resolution Flash Chromatography Protocol:
Stationary Phase: Silica Gel (230-400 mesh).
Loading: Dry load on Celite or Silica (1:2 ratio) to prevent band tailing.
Technical Support Center: Synthesis of Ethyl 2,4-difluoro-5-iodobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2,4-difluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Ethyl 2,4-difluoro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions.
Q1: Why is my yield of Ethyl 2,4-difluoro-5-iodobenzoate lower than expected?
Low yields can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and how to address them:
Incomplete Iodination: The electrophilic iodination of the electron-deficient 2,4-difluorobenzoate ring can be challenging.
Cause: Insufficient activation of the iodinating agent or suboptimal reaction conditions. Iodine (I₂) itself is a weak electrophile.
Solution: Ensure your iodinating reagent is properly activated. A common method involves the use of an oxidizing agent in the presence of a strong acid. For instance, the combination of iodine (I₂) and an oxidizing agent like activated MnO₂ in a mixture of acetic acid, acetic anhydride, and sulfuric acid can be effective.[1] The strong acid protonates the ester, further deactivating the ring, but is necessary for the generation of the potent electrophilic iodine species. Carefully control the reaction temperature, as excessive heat can lead to decomposition.
Side Reactions: The formation of undesired byproducts is a common cause of reduced yield.
Cause: The presence of reactive species or impurities can lead to competing reactions.
Solution: See the detailed discussion on byproduct identification in the following sections. Proper purification of starting materials and careful control of reaction stoichiometry are crucial.
Product Loss During Workup and Purification:
Cause: The product may be lost during extraction, washing, or chromatography.
Solution: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the ester. When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery. For column chromatography, select a suitable solvent system to achieve good separation from byproducts and unreacted starting materials.
Q2: I see an unexpected peak in my NMR/LC-MS analysis. What could it be?
The appearance of unexpected peaks is a strong indicator of byproduct formation. Here are some of the most likely culprits and how to identify them:
Di-iodinated Species:
Identification: A peak in the mass spectrum corresponding to the addition of a second iodine atom. The 1H NMR will show a further decrease in the number of aromatic protons.
Cause: Use of excess iodinating reagent or prolonged reaction times can lead to over-iodination of the aromatic ring.
Prevention: Carefully control the stoichiometry of the iodinating agent. Monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant di-iodination occurs.
Unreacted Starting Material (Ethyl 2,4-difluorobenzoate):
Identification: A peak in your analytical data corresponding to the mass and NMR spectrum of your starting material.
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate activation of the iodinating agent.
Solution: Increase the reaction time or temperature, or reconsider the iodination conditions as described in Q1.
Identification: A peak in the mass spectrum corresponding to the carboxylic acid (MW: 284.00 g/mol ).[2][3] The 1H NMR will show the disappearance of the ethyl ester signals (the quartet and triplet) and potentially a broad singlet for the carboxylic acid proton.
Cause: Hydrolysis of the ethyl ester can occur during the reaction if water is present, or during an aqueous workup, especially under basic conditions.
Prevention: Use anhydrous solvents and reagents. During workup, avoid strongly basic conditions or prolonged exposure to aqueous solutions.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis to enhance your understanding and experimental design.
Q1: What are the critical parameters to control during the iodination step?
The success of the iodination of ethyl 2,4-difluorobenzoate hinges on several key parameters:
Parameter
Importance
Recommended Control Measures
Temperature
High temperatures can lead to decomposition and the formation of tars, while low temperatures may result in a sluggish or incomplete reaction.
Maintain the reaction temperature within the optimal range specified in the literature, often requiring initial cooling during the addition of strong acids.[1]
Stoichiometry
An excess of the iodinating agent can lead to di-iodinated byproducts, while an insufficient amount will result in incomplete conversion.
Use a slight excess (e.g., 1.1 equivalents) of the iodinating reagent and monitor the reaction closely.
Acid Catalyst
A strong acid is typically required to generate the active electrophilic iodine species.
The choice and concentration of the acid (e.g., sulfuric acid) are critical and should be carefully measured and added in a controlled manner.
Reaction Time
Sufficient time is needed for the reaction to go to completion, but prolonged times can increase byproduct formation.
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Q2: How can I effectively purify the final product, Ethyl 2,4-difluoro-5-iodobenzoate?
Purification is critical to obtaining a high-purity final product. A multi-step approach is often necessary:
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. This is followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove acidic impurities and then with brine.
Drying and Solvent Removal: The organic layer should be dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.
Column Chromatography: This is often the most effective method for removing closely related impurities.
Stationary Phase: Silica gel is commonly used.
Mobile Phase: A non-polar/polar solvent system like hexane/ethyl acetate is typically effective. The optimal ratio can be determined by TLC analysis.
Q3: What is the expected 1H NMR spectrum for Ethyl 2,4-difluoro-5-iodobenzoate?
While the exact chemical shifts can vary slightly depending on the solvent and instrument, a typical 1H NMR spectrum in CDCl₃ would show:
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group around 1.4 ppm.
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group around 4.4 ppm.
Two signals in the aromatic region, each integrating to one proton, corresponding to the two protons on the benzene ring. The fluorine and iodine substituents will cause characteristic splitting patterns (doublets or doublet of doublets).
It is always recommended to compare the obtained spectrum with a known reference or to perform more advanced 2D NMR experiments for unambiguous assignment.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-difluoro-5-iodobenzoate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 2,4-difluorobenzoate (1.0 eq.) and iodine (1.1 eq.).
Solvent and Catalyst Addition: Add a mixture of acetic acid and acetic anhydride. Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not rise significantly.
Reaction: Allow the reaction to warm to room temperature and stir for the predetermined time, monitoring by TLC or LC-MS.
Workup: Once the reaction is complete, pour the mixture into a beaker of ice water containing a solution of sodium thiosulfate. Extract the product with ethyl acetate (3x).
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of Ethyl 2,4-difluoro-5-iodobenzoate.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Masson, I., & Race, E. (1935). CXXXIX.—Iodoso-, iodyl-, and iodonium-compounds, and the polymerides of iodosobenzene. Journal of the Chemical Society (Resumed), 1718.
Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (n.d.). Google Patents.
Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487–1513.
Lianhe Aigen Pharma Co., Ltd. (n.d.). 2,4-difluoro-5-iodobenzoic acid. Retrieved February 18, 2026, from [Link]
India Fine Chemicals. (n.d.). 2,4-Difluoro-5-iodobenzoic acid. Retrieved February 18, 2026, from [Link]
Technical Guide: Removal of Unreacted Starting Material from Product Mixtures
Introduction: The Purification Paradox In organic synthesis, the presence of unreacted starting material (SM) is often a deliberate consequence of driving a reaction to completion by using one reagent in excess. However,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purification Paradox
In organic synthesis, the presence of unreacted starting material (SM) is often a deliberate consequence of driving a reaction to completion by using one reagent in excess. However, removing this excess material without compromising the yield of your target product (TP) is a critical bottleneck.
This guide moves beyond basic textbook protocols to address chemoselective and phase-switching strategies that minimize product loss. We prioritize methods that avoid chromatography when possible, as these are more scalable and time-efficient.
Strategic Decision Matrix
Before selecting a method, analyze the physicochemical difference between your Starting Material (SM) and Target Product (TP).
If the difference is...
Recommended Strategy
Efficiency
Scalability
pKa (Acid/Base)
Acid-Base Extraction ("Phase Switching")
High
Excellent
Nucleophilicity/Electrophilicity
Scavenger Resins / Chemoselective Derivatization
Very High
Good (High Cost)
Solubility
Recrystallization / Trituration
Medium
Excellent
Polarity ()
High-Performance Flash Chromatography (HPFC)
High
Low
Boiling Point (>20°C)
Kugelrohr / Fractional Distillation
High
Good
Workflow Visualization
The following logic gate helps determine the optimal purification path.
Figure 1: Decision tree for selecting purification methodology based on impurity properties.
Scenario: You have an amine product contaminated with neutral starting materials, or a neutral product contaminated with excess amine reagent.
Q: My product is an amine, but simple acid washing isn't removing the neutral impurities effectively. What is the "Back-Extraction" technique?A: A single wash is often insufficient due to the partition coefficient equilibrium. The "Back-Extraction" (or "pH Swing") protocol ensures higher purity by moving the product into the aqueous phase and then back to organic.
Protocol (The "pH Swing"):
Dissolve: Dissolve crude mixture in organic solvent (e.g., EtOAc or Ether).
Extract (Forward): Add 1M HCl. Shake and separate.
Result: The Amine Product moves to the Aqueous layer (as salt).[1] Neutral impurities stay in the Organic layer.[2]
Wash: Wash the aqueous layer (containing product) with fresh organic solvent to remove entrained neutral impurities. Discard this organic wash.
Basify (Reverse): Cool the aqueous layer on ice. Add 2M NaOH (or solid
) until pH > 10.
Result: Product reverts to free base and becomes insoluble in water.
Extract (Final): Extract the cloudy aqueous mixture with fresh organic solvent (DCM or EtOAc).
Dry: Dry over
, filter, and concentrate.
Scientific Rationale: This exploits the reversibility of protonation. By switching phases twice, you orthogonalize the separation, leaving non-ionizable impurities behind in the first step [1, 5].
Category B: Chemical Knockout (Scavenger Resins)
Scenario: You used an excess of an electrophile (e.g., acid chloride, isocyanate) or nucleophile (e.g., amine) to drive the reaction, and chromatography is difficult.
Q: How do I calculate the amount of scavenger resin needed?A: You must calculate based on the loading capacity of the resin (usually given in mmol/g) and the theoretical excess of the reagent.
Formula:
Recommended Safety Factor: 2.0 - 3.0 to account for kinetics.
Standard Protocol (Batch Mode):
Identify Target: If removing excess Amine , use a Polystyrene-Isocyanate or Polystyrene-Aldehyde resin. If removing excess Acid Chloride , use Polystyrene-Trisamine resin.
Add: Add calculated amount of resin to the reaction vessel (or crude solution).
Agitate: Stir or shake (do not use magnetic stir bars with fragile resins; use an orbital shaker) for 1-4 hours.
Filter: Filter through a fritted funnel or a Celite plug.
Result: The impurity is covalently bound to the solid bead and removed; the filtrate contains the pure product [4, 7].
Category C: Derivatization ("The Shift")
Scenario: The SM and Product have identical
values on TLC, making flash chromatography impossible.
Q: Can I chemically modify the impurity to make it separable?A: Yes. This is known as "chemoselective derivatization." You transform the impurity into a species with drastically different polarity.
Case Study: Removing Unreacted Primary Amine from Secondary Amine Product
Problem: Both are amines; acid/base extraction won't separate them.
Solution: React the mixture with Acetic Anhydride or Phthalic Anhydride .
Mechanism: The primary amine (SM) reacts much faster to form an amide/imide (Neutral/Less Polar). The secondary amine (Product) is sterically hindered or slower to react (control via temperature/stoichiometry).
Outcome: The impurity is now a neutral amide. The product remains a basic amine.
Separation: Perform an Acid wash (Category A). The Product (amine) goes to water; the Impurity (amide) stays in organic [10].
Technical Support Center: Sonogashira Coupling Optimization
Current Status: Online | Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Failed Sonogashira Reactions Ticket ID: SONO-FAIL-001 Introduction Welcome to the Advanced Synthesis Support Center. I am Dr.
Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your cross-coupling reaction failed to yield the desired internal alkyne, resulting instead in starting material recovery, a black precipitate, or a homocoupled diyne byproduct.
The Sonogashira coupling is deceptively simple. While it often runs at room temperature, it relies on a delicate synergistic cycle between Palladium (Pd) and Copper (Cu). When this balance is disrupted by oxygen or ligand mismatch, the reaction deviates into specific failure modes.
This guide moves beyond "add more catalyst" and dissects the causality of failure, providing self-validating protocols to get your synthesis back on track.
Module 1: Diagnostic Triage
Before altering conditions, identify your specific failure mode using the logic tree below.
Visual: Troubleshooting Logic Flow
Caption: Diagnostic logic tree identifying the three primary failure modes in Sonogashira coupling.
Module 2: The "Glaser" Problem (Homocoupling)
Symptom: You isolated a byproduct with twice the mass of your alkyne minus 2 protons (
).
Diagnosis: Oxygen contamination led to Glaser coupling.[1]
The Mechanism of Failure
In the standard Sonogashira cycle, Copper(I) iodide reacts with the terminal alkyne to form a Copper-acetylide species. This species is supposed to transmetallate to Palladium. However, if Oxygen (
) is present, it oxidizes the Cu(I)-acetylide to a Cu(II) species. Two Cu(II)-acetylides then undergo reductive elimination to form the diyne (homocoupling) and regenerate Cu(I) [1].
Key Insight: Copper acts as a "double agent" in the presence of air. It accelerates the reaction but also catalyzes the side reaction.[2]
Corrective Protocol: The "Freeze-Pump-Thaw" Standard
Sparging with nitrogen is often insufficient for sensitive Sonogashira reactions. You must remove dissolved oxygen.
Seal: Place solvent in a Schlenk flask.
Freeze: Submerge flask in liquid nitrogen until solvent is solid.
Pump: Apply high vacuum (5-10 min) to remove headspace gas.
Thaw: Close vacuum, remove from
, and thaw in warm water. Gas bubbles will evolve.
Repeat: Perform 3 cycles total.
Backfill: Backfill with Argon (heavier than air, better blanket) [2].
Symptom: The reaction mixture turns black rapidly, or plating is observed on the glass. No product forms.
Diagnosis: "Palladium Black" formation.[1][3] The active
species agglomerated into inactive nanoparticles before it could perform the oxidative addition.
Causality & Ligand Selection
is unstable. It requires ligands (phosphines) to keep it in solution. If the oxidative addition (step 1) is slow—usually because the Aryl Halide is unreactive—the sits idle and eventually precipitates.
Caption: Catalyst death occurs when oxidative addition is slower than catalyst aggregation.
Module 4: Copper-Free Sonogashira (The "Gold Standard" Fix)
Scenario: You cannot eliminate the homocoupling dimer, or you are using a very expensive alkyne.
Solution: Remove Copper entirely.[6][7]
Without Copper, the transmetallation step cannot occur via the Cu-acetylide. Instead, the reaction relies on a Carbopalladation mechanism where the alkyne coordinates directly to the Pd center, followed by deprotonation by the base [4].
Validated Copper-Free Protocol
Reference: Gelman/Buchwald Conditions [5]
Reagents:
Catalyst:
(1-3 mol%)
Ligand: XPhos (2-6 mol%) - Critical for Cu-free
Base:
(2.0 equiv) - Inorganic bases often work better here
Solvent: Acetonitrile (
) or Dioxane
Procedure:
Charge a reaction tube with
, XPhos, , and Aryl Halide.
Evacuate and backfill with Argon (3x).
Add degassed solvent via syringe.
Add Alkyne via syringe.
Heat to 80°C . (Cu-free reactions almost always require heat; they do not run at RT like Cu-catalyzed ones).
Q: My reaction works with Iodobenzene but fails with Bromobenzene. Why?A: The C-Br bond is stronger than the C-I bond. The "Oxidative Addition" step is the rate-limiting step here.[6]
is often too weak for bromides. Switch to (the large bite angle helps) or add excess to stabilize the catalyst during the slower reaction. You must also increase the temperature to at least 60°C.
Q: Can I use THF as a solvent?A: Yes, but be careful. THF stabilizes monomeric Pd species less effectively than DMF or MeCN. If you see Pd black forming in THF, switch to DMF (Dimethylformamide). DMF is a coordinating solvent that helps keep the Pd in solution, preventing "catalyst death."
Q: Why is the order of addition important?A: Always add the alkyne last or slowly. High concentrations of alkyne in the presence of Copper and Base (before the Pd is ready) favor the Glaser homocoupling side reaction.
References
Chinchilla, R., & Nájera, C. (2007).[8][9] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
BenchChem Technical Support. (2025). Troubleshooting Guides: Sonogashira Coupling of Terminal Alkynes. BenchChem Support Center. Link
Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[6][7] Angewandte Chemie International Edition, 42(48), 5993–5996. Link
Chinchilla, R., & Nájera, C. (2011).[10] Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.[10] Link
Sorensen, U. S., & Pombo-Villar, E. (2005). Copper-free Sonogashira coupling of aryl iodides and bromides.[6] Tetrahedron, 61(10), 2697-2703. Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Chromatography Technical Support Center.Ticket Subject: Purification of Benzoate Esters via Flash Column Chromatography.
Assigned Specialist: Senior Application Scientist.
Introduction: The Benzoate Purification Strategy
Benzoate esters are the "bread and butter" of organic synthesis intermediates. While generally stable and UV-active, their purification often suffers from two specific pitfalls: co-elution with unreacted starting materials (alcohols or benzoic acid) and "invisible" loss due to volatility or UV masking.
This guide moves beyond generic advice to provide a causality-driven troubleshooting framework. We treat the column not just as a filter, but as a thermodynamic competition between your solute, the solvent, and the silica surface.
Module 1: Solvent System Selection & Optimization
Q: What is the "Gold Standard" solvent system for benzoates?A: Hexane / Ethyl Acetate (Hex/EtOAc).
Why: Benzoate esters possess a moderate dipole moment (carbonyl) and a polarizable pi-system (aromatic ring). Silica gel (SiO₂) is polar and acidic. Hexane acts as the non-polar carrier, while Ethyl Acetate acts as the hydrogen-bond acceptor, competing with the ester for silica binding sites.
Starting Ratio: 9:1 (Hex:EtOAc) for non-polar derivatives; 4:1 for more polar derivatives.
Target Rf: 0.35 – 0.45.
Q: My ester co-elutes with impurities in Hex/EtOAc. What now?A: Switch to an "Orthogonal" Selectivity System.
If separation fails in Hex/EtOAc, changing the ratio rarely helps. You must change the interaction mechanism.
Option A: Toluene (The Pi-Stacking Specialist). Toluene interacts with the aromatic ring of the benzoate via
stacking. This is distinct from the dipole-dipole interaction of EtOAc.
Use case: Separating structural isomers (e.g., meta- vs para- substituted benzoates).
Option B: Dichloromethane (DCM) / Hexane. DCM is a "softer" polar solvent than EtOAc and solubilizes aromatics exceptionally well.
Use case: When the impurity is an aliphatic ester or alcohol.
Q: Can I use UV detection reliably?A: Yes, but watch your solvent cutoff.
Benzoates absorb strongly at 220-230 nm and moderately at 254 nm (aromatic ring).
The Trap: Ethyl Acetate has a UV cutoff around 256 nm . If running a gradient from 0% to 50% EtOAc, your UV baseline will rise drastically, potentially masking small peaks.
The Fix: If high sensitivity is needed, use Hexane / Diethyl Ether (Ether cutoff ~215 nm) or Hexane / DCM (DCM cutoff ~230 nm).
Q: My product is streaking (tailing) on the column. Why?A: Diagnosis: Acidic Contamination.
Benzoate ester synthesis often leaves residual Benzoic Acid. The acid interacts strongly with the acidic silanols on the silica surface, dragging a "tail" that can overlap with your ester.
The Fix (Pre-Column):Do not rely on the column to separate the acid. Perform a Saturated NaHCO₃ wash on your crude mixture before loading.
The Fix (On-Column): If you must separate on-column, add 1% Acetic Acid to the eluent. This keeps the impurity fully protonated (less polar) and tightens the band. Note: Do not add base (Triethylamine) unless your ester is acid-sensitive, as it can induce hydrolysis.
Q: I see a spot on TLC, but I recovered 0 mg after the column.A: Diagnosis: Volatility or Hydrolysis.
Volatility: Methyl benzoate and ethyl benzoate are volatile. If you used a high-vacuum pump or rotovapped at high heat (>40°C) for too long, you pumped your product into the trap.
Hydrolysis: Highly active silica (Grade 60, very dry) can act as a Lewis acid. If your ester is sterically unhindered, it may hydrolyze on the column if left too long.
The Fix: Use "Neutral Silica" or deactivate your silica by flushing the column with 100% EtOAc, then re-equilibrating with Hexane before loading.
Module 3: Visualized Workflows
Diagram 1: The Solvent Decision Logic
Caption: Logical flow for selecting and optimizing the mobile phase based on TLC results.
Diagram 2: Troubleshooting Streaking & Loss
Caption: Diagnostic tree for resolving common physical issues during elution.
Module 4: Standard Operating Procedure (SOP)
Protocol: Flash Chromatography of Methyl Benzoate Derivative
Column Sizing: Use a silica-to-sample ratio of 30:1 (easy separation,
) or 50:1 (difficult separation).
Equilibration: Flush the column with 2 Column Volumes (CV) of pure Hexane to remove trapped air and heat of solvation.
Loading:
Dissolve crude in minimum DCM (avoid EtOAc for loading if possible, as it broadens bands).
CV 11+: Increase to 20% EtOAc only if product hasn't eluted.
Fraction Analysis: Spot fractions on TLC. Visualize under 254 nm UV.
Expert Tip: If you suspect the ester is hydrolyzing, run the TLC of the fractions against the crude. If a new baseline spot appears in the fractions, your column is destroying the product.
References
Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic techniques for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923–2925.[3]
Reichardt, C. (2003).[5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and selectivity mechanisms).
Sigma-Aldrich. (n.d.). TLC Stains and Visualization Chart.
Biotage. (2023).[6] Determining Solvent Strength in Flash Column Chromatography.
Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of dehalogenation in palladium-cataly...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of dehalogenation in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven troubleshooting strategies to enhance your reaction yields and product purity.
Section 1: Understanding the Enemy: Mechanisms of Dehalogenation
Dehalogenation, or hydrodehalogenation, is a reductive process where the halogen atom (X) on your starting material (Ar-X) is replaced by a hydrogen atom (Ar-H).[1] This byproduct can be difficult to separate from your desired product and significantly lowers your reaction's efficiency. Understanding its origins is the first step toward prevention.
The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This reactive intermediate can intercept the aryl-palladium complex (Ar-Pd-X or Ar-Pd-R) and, through reductive elimination, produce the undesired Ar-H byproduct.
Several pathways can generate Pd-H species:
From the Base: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to form a Pd-H species.[2]
From Solvents: Protic solvents like alcohols or even trace amounts of water can serve as hydride or proton sources.[1][3][4] Water, in particular, has been identified as a possible hydrogen source in couplings with fluorinated substrates.[3]
From Amine Reagents: In reactions like the Buchwald-Hartwig amination, the amine coupling partner or amine bases can also be a source of hydrides.[5]
From Boronic Acids: In Suzuki couplings, impurities or decomposition of the boronic acid can sometimes act as a hydride source.
The propensity for dehalogenation often follows the reactivity of the aryl halide: Ar-I > Ar-Br > Ar-Cl.[1] Electron-deficient aryl halides and N-heterocyclic halides are also particularly susceptible.[1]
Catalytic Cycle and Dehalogenation Off-Ramps
The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction and highlights the key points where dehalogenation pathways can diverge.
Section 2: Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving dehalogenation issues.
Symptom: Significant quantities (>5%) of the dehalogenated starting material (Ar-H) are detected by GC-MS, LC-MS, or NMR analysis.
Possible Cause
Underlying Rationale & Explanation
Recommended Action & Protocol
1. Catalyst System: Suboptimal Ligand
The ligand is critical for modulating the catalyst's reactivity. Bulky, electron-rich ligands accelerate the final, product-forming reductive elimination step.[6] If this step is slow, the Ar-Pd-R intermediate has a longer lifetime, increasing the chance of it being intercepted by a Pd-H species.
Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., biaryl phosphines like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6] These are known to promote reductive elimination.[6] See Table 1 for a comparison.
2. Reaction Base: Too Strong or Protic
Strong alkoxide bases (NaOtBu, KOtBu) are common culprits as they can generate hydrides.[2] Strong hydroxide bases can also promote this side reaction. The base's role is to facilitate the transmetalation step; however, an overly aggressive base can create more problems than it solves.
Switch to a Weaker Base: Change to a weaker, non-nucleophilic inorganic base. Phosphates (K₃PO₄) and carbonates (K₂CO₃, Cs₂CO₃) are excellent alternatives that are less prone to generating hydride species.[1][7] See Table 2 for options.
3. Reaction Conditions: High Temperature
Elevated temperatures can accelerate all reaction pathways, including the undesired ones leading to dehalogenation and catalyst decomposition.[7] The lowest effective temperature should always be sought.
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., reduce from 110 °C to 80 °C). While this may slow the reaction, it often disproportionately suppresses the side reaction, leading to a cleaner profile. Monitor the reaction over a longer period.
4. Reagents & Solvents: Protic Contamination
Alcohols are known hydride donors, and even trace water can be a proton source for protonolysis, especially with electron-rich substrates.[1][3][8] The solvent should be inert.
Use Anhydrous, Aprotic Solvents: Ensure solvents like dioxane, THF, or toluene are rigorously dried before use.[1][6] If your substrate or reagent is a hydrate, consider if it can be dried in vacuo before use. Avoid alcohol solvents unless absolutely necessary for solubility.
5. Substrate Issues: N-H Heterocycles
Heterocycles containing an acidic N-H proton (e.g., indoles, pyrroles) can be deprotonated by the base. This can alter the electronic properties of the ring or lead to catalyst inhibition, making dehalogenation more competitive.[1]
Protect the N-H Group: Protect the acidic proton with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction.[1] This can significantly suppress dehalogenation by preventing unwanted interactions with the catalyst or base.
Table 1: Comparison of Ligand Classes for Suppressing Dehalogenation
Low to Moderate . Its solubility can sometimes improve reaction rates.
Sodium tert-butoxide
NaOtBu
Strong
Buchwald-Hartwig
High . A known source of hydride; use with caution and at lower temperatures.[2][11]
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I confirm that dehalogenation is the primary side reaction?A: The most direct way is to analyze your crude reaction mixture by mass spectrometry (GC-MS or LC-MS). Look for a mass peak corresponding to your starting material where the halogen has been replaced by hydrogen. For example, if your starting material is bromobenzene (MW 157.01), the dehalogenated byproduct would be benzene (MW 78.11). ¹H NMR can also be used to identify and quantify the byproduct by comparing the integration of characteristic signals.[7]
Q2: Can the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) influence dehalogenation?A: Yes, absolutely. The choice of precursor and, more importantly, the ligand is critical.[6] Pre-catalysts, such as Buchwald's G2, G3, or G4 systems, are often preferred because they generate the active Pd(0) species cleanly and efficiently, which can lead to more reproducible results and sometimes lower levels of side reactions compared to generating the catalyst in situ from sources like Pd(OAc)₂.[4][7]
Q3: Is dehalogenation more of a problem with electron-rich or electron-deficient aryl halides?A: While it can occur in both, electron-deficient aryl halides are often more susceptible to dehalogenation.[1] However, electron-rich systems can also be problematic, especially if the desired cross-coupling is slow, allowing more time for the side reaction to occur.[9]
Q4: My Suzuki coupling is sluggish, and I see a lot of dehalogenation. Are these related?A: Yes, they are often linked. A slow desired reaction, whether due to slow oxidative addition or slow transmetalation, means the palladium intermediates exist for longer in the reaction mixture.[1] This extended lifetime provides a greater opportunity for competing dehalogenation pathways to occur.[1] Improving the rate of the main catalytic cycle, perhaps by switching to a more active ligand or ensuring high purity of the boronic acid, can often suppress the side reaction.[1]
Q5: I'm performing a Buchwald-Hartwig amination. Are there special considerations?A: Yes. Buchwald-Hartwig reactions typically require a strong base like NaOtBu, which is a known risk factor for dehalogenation.[6] The choice of ligand is paramount here. Using highly active Buchwald biaryl phosphine ligands (like XPhos or BrettPhos) can accelerate the desired C-N bond formation to such an extent that it outcompetes the dehalogenation pathway.[9] Careful temperature control is also crucial.
Section 4: Experimental Protocols
Protocol 4.1: Screening Reaction Conditions to Minimize Dehalogenation
This protocol outlines a parallel screening approach to quickly identify improved conditions. The reaction described is a model Suzuki-Miyaura coupling prone to dehalogenation.
Reaction Execution: Seal all vials, remove them from the glovebox, and place them in a pre-heated aluminum block shaker at 80 °C.
Monitoring & Analysis: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by GC-MS or LC-MS.
Evaluation: Determine the ratio of the desired product (4-Methoxybiphenyl) to the dehalogenated byproduct (anisole) for each condition.[7] This will provide a clear indication of which ligand/base combination is most effective at suppressing the side reaction.
Section 5: Visual Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process when you observe dehalogenation.
Caption: A logical workflow for troubleshooting dehalogenation.
References
ACS Publications | Organometallics. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
RSC Publishing | Chemical Communications. A mechanistic investigation of hydrodehalogenation using ESI-MS. [Link]
Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. [Link]
PMC. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]
PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
A Comparative Guide to Reactivity: Ethyl 2,4-difluoro-5-iodobenzoate vs. Ethyl 2-iodobenzoate
For professionals in drug development and synthetic chemistry, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Aryl iodides...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and synthetic chemistry, the selection of the right building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Aryl iodides, in particular, are premier substrates for a host of powerful cross-coupling reactions. This guide provides an in-depth, objective comparison of two commercially available and structurally related aryl iodides: Ethyl 2,4-difluoro-5-iodobenzoate and Ethyl 2-iodobenzoate . By examining their properties and performance in key transformations, we aim to provide the field-proven insights necessary for strategic synthetic design.
Foundational Properties: A Side-by-Side Comparison
Before delving into reactivity, it is essential to understand the fundamental physicochemical differences between these two reagents. These properties can influence everything from reaction setup to solvent choice and work-up procedures.
Soluble in common organic solvents (THF, Dioxane, DMF, Toluene)
Soluble in common organic solvents (Ethanol, Ether)[2]
The most immediate practical difference is the physical state. The higher molecular weight and greater intermolecular forces induced by the difluoro-substitution render Ethyl 2,4-difluoro-5-iodobenzoate a solid at room temperature, requiring dissolution for use, whereas Ethyl 2-iodobenzoate is a liquid that can be measured by volume.
The Decisive Influence of Electronic Effects
The core difference in the chemical behavior of these two molecules stems from the potent electron-withdrawing nature of the two fluorine substituents on Ethyl 2,4-difluoro-5-iodobenzoate. This manifests primarily through a powerful inductive effect, pulling electron density away from the aromatic ring. This electronic perturbation has two major consequences that govern its reactivity:
Activation of the Carbon-Iodine Bond: The electron-deficient nature of the aromatic ring increases the electrophilicity of the carbon atom bonded to the iodine. This makes the C-I bond more susceptible to oxidative addition, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions.[5][6]
Activation of the Aromatic Ring to Nucleophilic Attack: The significant electron withdrawal by the fluorine atoms (and to a lesser extent, the ethyl ester) makes the aromatic ring itself electrophilic, opening up reaction pathways such as nucleophilic aromatic substitution (SNAAr), a mode of reactivity generally inaccessible to the more electron-rich Ethyl 2-iodobenzoate.[7][8][9]
Caption: Causality of fluorine substitution on chemical reactivity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The enhanced reactivity of the C-I bond in Ethyl 2,4-difluoro-5-iodobenzoate often translates to tangible advantages in these transformations.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl structures.[6][11][12] Due to the factors described above, Ethyl 2,4-difluoro-5-iodobenzoate is expected to undergo this reaction more readily than Ethyl 2-iodobenzoate, often allowing for lower catalyst loadings, shorter reaction times, or milder temperatures.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a standardized framework for directly comparing the reactivity of the two substrates.
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Step-by-Step Methodology:
Reaction Setup: To two identical, flame-dried Schlenk flasks equipped with stir bars, add the aryl iodide (1.0 mmol; 328 mg of Ethyl 2,4-difluoro-5-iodobenzoate or 276 mg of Ethyl 2-iodobenzoate), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.005 mmol, 1.1 mg), and potassium carbonate (1.5 mmol, 207 mg).[13]
Solvent Addition and Degassing: Add 5 mL of a degassed 4:1 mixture of Toluene/Water to each flask. Seal the flasks and purge with argon for 15 minutes while stirring.
Heating and Monitoring: Place both flasks into a preheated oil bath at 90 °C. Begin vigorous stirring and monitor the reaction progress hourly by taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the starting material is consumed (or after a set time, e.g., 6 hours), cool the flasks to room temperature. Dilute the contents with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[14][15]
Expected Outcome: The reaction utilizing Ethyl 2,4-difluoro-5-iodobenzoate is anticipated to reach completion in a significantly shorter timeframe compared to the one with Ethyl 2-iodobenzoate.
Sonogashira Coupling
The Sonogashira coupling forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing arylalkynes.[16][17] The same reactivity trend holds: the electron-deficient nature of the fluorinated substrate facilitates the reaction, often leading to higher yields and cleaner conversions under standard conditions (Pd/Cu catalysis, amine base).[18] While Sonogashira reactions with fluorinated aryls can sometimes be challenging, the high reactivity of the C-I bond generally ensures success.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a staple in pharmaceutical synthesis.[19][20] The increased electrophilicity of the carbon in Ethyl 2,4-difluoro-5-iodobenzoate makes it a superior substrate for this transformation. This is particularly true when using less nucleophilic amines or when trying to minimize side reactions like hydrodehalogenation.[21][22] It should be noted, however, that the iodide leaving group can sometimes have an inhibitory effect on the palladium catalyst in Buchwald-Hartwig reactions, a factor that must be considered during optimization.[23]
An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAAr)
A key strategic difference emerges when considering SNAAr. This reaction involves the attack of a nucleophile on the aromatic ring, followed by the displacement of a leaving group.[7]
Ethyl 2,4-difluoro-5-iodobenzoate: This compound is an excellent substrate for SNAAr. The two fluorine atoms, being powerful electron-withdrawing groups, are positioned to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[8][9] This allows for the displacement of one of the fluorine atoms (typically the one at the 4-position, which is para to the activating ester group) by a variety of nucleophiles (e.g., alkoxides, amines, thiols).[24][25]
Ethyl 2-iodobenzoate: Lacking strong electron-withdrawing groups to stabilize the intermediate, this compound is generally considered unreactive towards the SNAAr mechanism under conventional conditions.[2]
This divergent reactivity provides a powerful tool for synthetic chemists. If the goal is to introduce a nucleophile onto the ring, the fluorinated analog is the clear choice.
Strategic Recommendations and Conclusion
The choice between Ethyl 2,4-difluoro-5-iodobenzoate and Ethyl 2-iodobenzoate is not merely a matter of preference but a strategic decision based on the desired chemical transformation and performance requirements.
Choose Ethyl 2,4-difluoro-5-iodobenzoate when:
High reactivity and efficiency in cross-coupling reactions are paramount.
Milder reaction conditions (lower temperatures, shorter times) are desired.
The subsequent synthetic plan involves nucleophilic aromatic substitution to displace a fluorine atom.
Coupling with less reactive partners (e.g., challenging boronic acids or weakly nucleophilic amines) is required.
Choose Ethyl 2-iodobenzoate when:
The synthetic target does not require the electronic modification imparted by fluorine atoms.
Cost-effectiveness is a primary driver for a well-established, robust coupling reaction.
The potential for SNAAr side reactions must be definitively avoided.
References
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Chemical Identity of Ethyl 2-Iodobenzoate: CAS, Formula, and Properties. Retrieved from [Link]
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-iodobenzoate. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Mdleleni, M. M. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1898. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Alonso, R., et al. (2021). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 40(15), 2416-2430. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
ResearchGate. (n.d.). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Retrieved from [Link]
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]
Chemistry – A European Journal. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Alonso, D. A., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Akhlaghinia, B. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Retrieved from [Link]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This guide provides an in-depth comparison of various palladium catalysts for the coupling of aryl iodides, offering insights into their performance, mechanistic nuances, and practical application. By understanding the strengths and weaknesses of each catalyst class, researchers can make informed decisions to optimize their synthetic strategies.
The Heart of the Matter: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a testament to the power of transition metal catalysis. The generally accepted mechanism revolves around a palladium center cycling between the Pd(0) and Pd(II) oxidation states.[2] The choice of ligand appended to the palladium atom profoundly influences the efficiency of each step in this cycle, thereby dictating the overall performance of the catalyst.
The key steps are:
Oxidative Addition: An aryl halide (Ar-X) reacts with a Pd(0) complex to form a Pd(II) species. For aryl iodides, this step is typically fast.
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center. This step is often facilitated by a base.
Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Bulky, electron-rich ligands are known to accelerate both the oxidative addition and reductive elimination steps, contributing to higher catalyst turnover.[3]
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Leading Palladium Catalysts
The selection of a palladium catalyst is a critical parameter that dictates the success of a Suzuki-Miyaura coupling. Below, we compare the performance of four major classes of palladium catalysts for the coupling of aryl iodides.
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. The values presented are representative and can vary significantly with specific substrates and reaction conditions.
Experimental Protocols: A Guide to Practice
To ensure the integrity and reproducibility of research, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for a model Suzuki-Miyaura coupling reaction—the coupling of 4-iodotoluene with phenylboronic acid—using a representative catalyst from each class.
A generalized experimental workflow for palladium-catalyzed Suzuki coupling.
Traditional Phosphine Ligand: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a classic example of a Suzuki coupling using a well-established catalyst.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
Evacuate and backfill the flask with argon three times.
Add degassed toluene and water via syringe.
Heat the reaction mixture to 90 °C and stir for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford 4-methyl-1,1'-biphenyl.
Buchwald Phosphine Ligand: XPhos Pd G2
This protocol utilizes a modern, highly active pre-catalyst for challenging couplings.[5]
Materials:
4-Iodotoluene (1.0 mmol, 218 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
XPhos Pd G2 (0.01 mmol, 7.9 mg, 1 mol%)
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
1,4-Dioxane (4 mL)
Water (1 mL)
Procedure:
In a glovebox, charge an oven-dried Schlenk tube with 4-iodotoluene, phenylboronic acid, XPhos Pd G2, and potassium phosphate.
Remove the tube from the glovebox and connect it to a Schlenk line.
Add degassed 1,4-dioxane and water via syringe.
Seal the tube and heat the reaction mixture to 100 °C with stirring for 4 hours.
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the residue by flash column chromatography.
N-Heterocyclic Carbene (NHC) Ligand: PEPPSI™-IPr
This protocol employs a robust and thermally stable NHC-palladium pre-catalyst.
In a glovebox, add 4-iodotoluene, phenylboronic acid, PEPPSI™-IPr, and potassium tert-butoxide to a reaction vial.
Add iso-propanol and seal the vial with a Teflon-lined cap.
Remove the vial from the glovebox and stir the mixture at room temperature for 2 hours.
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL).
Extract the mixture with diethyl ether (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Palladacycle Catalyst: Herrmann's Catalyst
This protocol showcases the use of a highly active and stable palladacycle pre-catalyst.[7]
Materials:
4-Iodoacetophenone (1.0 mmol, 246 mg) - Note: 4-Iodoacetophenone is used here as a representative substrate for which data with this catalyst is available.
To a three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodoacetophenone, phenylboronic acid, and sodium methoxide.
Add anhydrous ethanol and stir until all solids are dissolved.
Add the Herrmann's Catalyst.
Heat the reaction mixture to 60 °C and stir for 1 hour.
Monitor the reaction progress by GC-FID.
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting solid by recrystallization or column chromatography.
Conclusion and Future Outlook
The choice of palladium catalyst for the Suzuki-Miyaura coupling of aryl iodides is a critical decision that impacts reaction efficiency, substrate scope, and overall cost-effectiveness. While traditional catalysts like Pd(PPh₃)₄ remain valuable for certain applications, modern ligand systems based on bulky, electron-rich phosphines (Buchwald ligands) and N-heterocyclic carbenes have demonstrated superior performance, particularly for challenging substrates. Palladacycles offer the advantage of high stability and exceptional turnover numbers, making them attractive for large-scale synthesis.
The future of Suzuki-Miyaura coupling catalysis will likely focus on the development of even more active, stable, and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, the principles of green chemistry will continue to drive innovation towards the use of more environmentally benign solvents and the development of recyclable catalytic systems. By understanding the principles outlined in this guide, researchers can navigate the diverse landscape of palladium catalysts and select the optimal system to accelerate their research and development endeavors.
References
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. A Highly Active and Versatile Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 2002, 124 (7), 1162–1163.
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366.
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal, 1997, 3 (8), 1357-1364.
Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Cross-Coupling of Aryl, Vinyl, and Alkyl Partners. Chemistry – A European Journal, 2007, 13 (1), 150-157.
Tu, T.; Sun, Z.; Fang, W.; Xu, M.; Zhou, Y. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012 , 14 (16), 4250-4253. [Link]
Szostak, M.; et al. Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage. Organic Letters, 2019, 21 (18), 7545-7550.
Ali, M. A.; et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. Journal of Heterocyclic Chemistry, 2020 , 57 (1), 246-254. [Link]
Colacot, T. J. A concise update on the applications of Pd(II) precatalysts for cross-coupling reactions. Coordination Chemistry Reviews, 2015, 293, 314-343.
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 2007, 46 (16), 2750-2752.
O'Brien, C. J.; Kantchev, E. A. B.; Valente, C.; Hadei, N.; Chass, G. A.; Lough, A.; Hopkinson, A. C.; Organ, M. G. Easily Prepared, Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and General Catalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 2006, 12 (18), 4743-4748.
Biffis, A.; et al. Cross coupling reactions catalyzed by (NHC)Pd(II) complexes. Journal of Molecular Catalysis A: Chemical, 2011, 347 (1-2), 1-17.
Gildner, P. G.; Colacot, T. J. Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 2015, 34 (23), 5497-5508.
Gstöttmayr, F.; et al. Palladacyclic phosphinite complexes as extremely high activity catalysts in the Suzuki reaction. Chemical Communications, 2002 , (18), 2034-2035. [Link]
Comparative scope of Pd-ECN and Pd(PPh3)4 catalysts for Suzuki couplings. ResearchGate. [Link]
Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998, 37 (24), 3387-3388.
Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. A Highly Active Catalyst for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Amines. Journal of the American Chemical Society, 1999, 121 (41), 9550–9561.
Oldenhuis, N. J.; Louie, J. A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids. Organic Letters, 2007, 9 (14), 2661–2664.
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2004, 43 (14), 1871-1876.
Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
Bedford, R. B.; Cazin, C. S. J.; Holder, D. A Simple, General and Efficient Method for the Suzuki Coupling of Aryl Chlorides. Coordination Chemistry Reviews, 2004, 248 (21-24), 2287-2321.
Zapf, A.; Beller, M. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
Grasa, G. A.; Viciu, M. S.; Huang, J.; Nolan, S. P. N-Heterocyclic Carbene-Containing Palladium(II) Dichloride Complexes in the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 2001, 66 (23), 7729–7737.
Viciu, M. S.; Germaneau, C.; Nolan, S. P. A new class of palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organic Letters, 2002, 4 (23), 4053–4056.
Albisson, D. A.; Bedford, R. B.; Scully, P. N. Palladacyclic and non-palladacyclic catalysts in the Suzuki reaction. A comparative study. Organic Letters, 2001, 3 (24), 3843–3846.
Ali, M. A.; et al. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro, 6-azaindole with boronic acids. Journal of Heterocyclic Chemistry, 2020 , 57 (1), 246-254. [Link]
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 2010, 132 (40), 14073–14075.
Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. A High-Throughput Screening Approach to the Discovery of New Palladium Precatalysts for the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2013, 52 (43), 11350-11354.
Chelucci, G. Palladacycles as catalysts for Heck and Suzuki cross-coupling reactions. Coordination Chemistry Reviews, 2005, 249 (11-12), 1275-1300.
Bedford, R. B.; Cazin, C. S. J. High-activity catalysts for the Suzuki coupling of aryl chlorides.
Zim, D.; Monteiro, A. L. N-Heterocyclic carbene-palladium complexes: efficient catalysts for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 2002, 43 (23), 4009-4011.
Kantchev, E. A. B.; O'Brien, C. J.; Organ, M. G. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Review. Angewandte Chemie International Edition, 2007, 46 (16), 2768-2813.
Fort, Y.; et al. A Simple and Highly Efficient Catalytic System for the Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 2004, 69 (15), 5143–5146.
Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 2002, 4 (17), 2973–2976.
Pontikis, R.; et al. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts, 2020 , 10 (9), 1011. [Link]
Interpreting the 1H NMR spectrum of Ethyl 2,4-difluoro-5-iodobenzoate
This guide outlines the interpretation of the 1H NMR spectrum of Ethyl 2,4-difluoro-5-iodobenzoate , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and kinase inhibitors. This analysis focuses o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the interpretation of the 1H NMR spectrum of Ethyl 2,4-difluoro-5-iodobenzoate , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and kinase inhibitors.
This analysis focuses on distinguishing the correct regioisomer from potential byproducts using spin-spin coupling constants (
Key Challenge: The spectrum is dominated by Heteronuclear Spin-Spin Coupling between protons () and fluorine (, Spin 1/2, 100% abundance). Standard singlet/doublet rules for aromatics do not apply directly; multiplet analysis is required to confirm the position of the iodine atom.
The spectrum is divided into two distinct zones: the Aliphatic Region (Ethyl group) and the Aromatic Region (Diagnostic Zone).
A. Aliphatic Region (Ethyl Ester)
This region confirms the integrity of the ester moiety. It is generally unaffected by the ring substitution pattern.
Proton
Shift (, ppm)
Multiplicity
Integration
Coupling ()
Assignment Logic
Quartet ()
Deshielded by oxygen; typical ethyl ester methylene.
Triplet ()
Terminal methyl group.
B. Aromatic Region (Diagnostic Zone)
This is the critical region for quality control. The presence of two Fluorine atoms creates complex splitting patterns (Doublet of Doublets) that may appear as pseudo-triplets.
Proton
Shift (, ppm)*
Multiplicity
Coupling Constants ()
Structural Insight
H6
Doublet of Doublets ()
Deshielded by the adjacent ester (anisotropy) and Iodine. Appears as a clear doublet (coupling to meta-F4); para-coupling to F2 is often too small to resolve.
H3
Doublet of Doublets () (Pseudo-Triplet)
Shielded relative to H6. Located between two Fluorines ("sandwiched"). Since it is ortho to both F2 and F4, the values are large and similar, creating a triplet-like appearance ().
*Note: Exact shifts vary slightly by solvent (
vs ). typically causes a slight downfield shift.
Comparative Analysis: Validating the Product
In drug development, this compound is synthesized via the iodination of Ethyl 2,4-difluorobenzoate. You must differentiate the product from the starting material and the wrong regioisomer (3-iodo).
Key Feature: You will see a signal for H5 (typically a quintet or complex multiplet around
) which couples to both F4 (ortho) and H6 (ortho).
Product (5-Iodo): Contains 2 aromatic protons .
Validation: The complex H5 multiplet disappears. The H6 signal simplifies (loses H-H ortho coupling, retains H-F meta coupling) and shifts downfield due to the Iodine substituent.
Scenario B: Product (5-Iodo) vs. Impurity (3-Iodo)
If iodination occurs at the crowded position 3 (between fluorines), the spectral pattern changes drastically.
Feature
Target: 5-Iodo Isomer
Impurity: 3-Iodo Isomer
Protons Present
H3 and H6
H5 and H6
H3 Signal
Present. High field (). Large -like splitting (Ortho to two Fs).
Absent. (Substituted by Iodine).
H5 Signal
Absent. (Substituted by Iodine).
Present. Coupled to F4 (Ortho) and H6 (Ortho).
H6 Splitting
Doublet (). Dominated by meta-F coupling.
Doublet of Doublets (). Coupled to H5 (Ortho, ) and F4.
Experimental Protocol
To obtain the resolution required to see the small
couplings, follow this protocol.
Sample Prep: Dissolve
of the solid in of (Chloroform-d).
Why:
minimizes viscosity broadening compared to DMSO, allowing better resolution of the fluorine splitting.
Instrument:
or higher is recommended.
Acquisition Parameters:
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (D1):
(essential for accurate integration of aromatic protons vs ethyl group).
Scans (NS): 16 to 32.
Spectral Width:
to .
Processing:
Apply an exponential window function with
.
Manually phase the aromatic doublets; automatic phasing often distorts the base of H-F coupled multiplets.
Decision Logic for Structural Verification
The following diagram illustrates the logical flow for confirming the structure based on the aromatic region analysis.
Caption: Logic flow for distinguishing the target 5-iodo compound from starting material and regioisomers based on proton integration and H3 splitting patterns.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for H-F coupling constants).
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[4] Tetrahedron Letters, 43(29), 5047-5048.
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2829347, Ethyl 2-iodobenzoate (Analogous structure for shift comparison).
Topic: vs. Sodium Benzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Sodium benzoate (SB) remains a gold standard in preservation and m...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: vs. Sodium Benzoate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium benzoate (SB) remains a gold standard in preservation and metabolic therapy, yet its efficacy is strictly limited by pH dependence (
) and rapid hepatic clearance. This guide presents the full characterization and performance metrics of Series F-BZ (specifically the lead candidate: 4-Fluoro-2-methoxybenzoate), a novel class of derivatives designed to enhance lipophilicity at neutral pH and resist rapid metabolic conjugation.
The following data synthesizes head-to-head comparisons against Sodium Benzoate (SB) and Methylparaben (MP), complying with OECD and CLSI standards.
Part 1: Structural Characterization (The "Fingerprint")
Structural validation is the first gate in our quality control workflow. The introduction of the fluorine atom at the C4 position and a methoxy group at C2 alters the electronic environment significantly compared to the unsubstituted benzoate.
C-F coupling (doublet splitting) serves as a definitive internal diagnostic for successful fluorination.
F NMR
N/A
-105.4 (m)
Unique spectral signature allowing for quantification in complex biological matrices without interference.
HRMS (ESI-)
m/z 121.0290 [M-H]
m/z 169.0295 [M-H]
Confirms formula CHFO. Stability of the fluorinated ion is higher during fragmentation.
FT-IR ()
1550 cm (COO asym), 1410 cm (sym)
1720 cm (C=O ester/acid), 1250 cm (C-F stretch)
Presence of C-F stretch validates functionalization; shift in carbonyl suggests different H-bonding potential.
Part 2: Physicochemical Profiling
For a benzoate derivative to function as a viable drug candidate or preservative, it must balance water solubility with membrane permeability (Lipophilicity).
Experimental Standard: OECD Guideline 105 (Flask Method) for solubility; HPLC retention time correlation for LogP.
Table 2: Physicochemical Properties
Property
Sodium Benzoate
Series F-BZ
Implication
Water Solubility (20°C)
~62.5 g/100 mL
4.8 g/100 mL
Lower solubility is expected due to lipophilic substituents, but sufficient for typical formulation concentrations (0.1 - 0.5%).
LogP (Octanol/Water)
-2.27 (Salt), 1.87 (Acid)
2.45
Critical Advantage: Higher lipophilicity facilitates passive transport across microbial membranes independent of pH.
4.20
3.85
The inductive effect of Fluorine lowers , but the increased lipophilicity compensates for ionization at neutral pH.
Part 3: Functional Performance (Antimicrobial Efficacy)
The primary limitation of traditional benzoates is their inactivity above pH 4.5. The Series F-BZ derivatives were engineered to retain efficacy at near-neutral pH.
Table 3: Minimum Inhibitory Concentration (MIC) in mM
Condition
Organism
Sodium Benzoate
Methylparaben
Series F-BZ
Performance Verdict
pH 4.5
S. aureus
2.5 mM
4.0 mM
1.2 mM
Superior potency in acidic media.
pH 6.0
S. aureus
> 30 mM (Inactive)
5.5 mM
3.5 mM
Breakthrough: Retains activity where SB fails.
pH 7.0
E. coli
Inactive
8.0 mM
6.0 mM
Comparable to parabens without the associated endocrine disruption concerns.
Part 4: ADME Assessment (Metabolic Stability)
To assess systemic longevity, we utilized human liver microsomes (HLM). Traditional benzoates are rapidly conjugated with glycine to form hippuric acid. The steric and electronic hindrance of the Series F-BZ derivatives aims to slow this process.
Insight: The shift from rapid Phase II conjugation (glycine) to slower Phase I oxidation (CYP450 mediated) significantly extends the systemic exposure of the active molecule.
Part 5: Visualizing the Workflow
Diagram 1: Characterization & Validation Logic
This workflow illustrates the self-validating loop used to ensure batch consistency before functional testing.
Caption: Figure 1. The "Triangulation" method ensures structural integrity. NMR provides geometry, MS provides formula, and HPLC ensures bulk purity. All three must align before biological testing.
Diagram 2: Metabolic Stability Assay Workflow
This diagram details the critical steps in determining the metabolic half-life (
) using liver microsomes.
Caption: Figure 2. Metabolic Stability Protocol. The reaction is initiated by NADPH and terminated at specific intervals to calculate intrinsic clearance (
).
Part 6: Experimental Protocols (Methodology)
1. Solubility Determination (Modified OECD 105)
Principle: Saturation of water with the test substance at a fixed temperature.[6][7][8][9]
Protocol:
Add excess Series F-BZ compound (approx. 100 mg) to 10 mL of double-distilled water in a glass-stoppered flask.
Agitate at 30°C for 24 hours to ensure saturation, then equilibrate at 20°C for 24 hours.
Centrifuge at 10,000 rpm for 10 minutes to remove undissolved particles.
Filter supernatant (0.22
m PTFE filter).
Quantify using HPLC-UV (254 nm) against a standard calibration curve.
2. Microsomal Stability Assay
Principle: Simulates Phase I metabolism in the liver.
Protocol:
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
Incubation: Add test compound (final conc. 1
M) and pre-incubate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system (final conc. 1 mM).
Sampling: At 0, 5, 15, 30, 45, and 60 minutes, remove 50
L aliquots.
Termination: Immediately dispense into 150
L ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).
Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
References
Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[1] [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
Introduction: The Strategic Importance of 2,4-Difluoro-5-Iodobenzoic Acid
An In-Depth Comparative Guide to the Iodination of 2,4-Difluorobenzoic Acid In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules are indispensable building blocks. Aryl iodi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Iodination of 2,4-Difluorobenzoic Acid
In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules are indispensable building blocks. Aryl iodides, in particular, hold a position of prominence due to the unique reactivity of the carbon-iodine bond, which makes them exceptionally versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Buchwald-Hartwig cross-couplings.[1]
2,4-Difluoro-5-iodobenzoic acid is a key precursor in the synthesis of complex pharmaceuticals, most notably a class of potent antibacterial agents known as quinolone carboxylic acids.[2][3] However, its synthesis is not trivial. The starting material, 2,4-difluorobenzoic acid, is a deactivated aromatic system. The two fluorine atoms and the carboxylic acid group are strongly electron-withdrawing, reducing the nucleophilicity of the benzene ring and making it resistant to classical electrophilic aromatic substitution (SEAr).[4]
This guide provides a comparative analysis of the primary synthetic strategies for the regioselective iodination of 2,4-difluorobenzoic acid. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation to assist researchers in selecting the optimal approach for their specific laboratory context, considering factors such as scale, cost, safety, and available equipment.
Method 1: Direct Electrophilic Iodination with Iodine and a Strong Oxidant
This classical approach relies on generating a highly reactive electrophilic iodine species, often denoted as I⁺, in situ from molecular iodine (I₂) using a potent oxidizing agent in a strongly acidic medium. This brute-force method is necessary to overcome the high activation energy barrier of iodinating a deactivated ring.
Mechanistic Rationale
The core principle involves the oxidation of I₂ to a more powerful electrophile. In the presence of a strong acid like sulfuric acid and an oxidant such as activated manganese dioxide or iodic acid, various potent iodinating species can be formed.[2][5][6] These species attack the aromatic ring at the position of highest electron density that is sterically accessible. For 2,4-difluorobenzoic acid, the C5 position is the most favorable site for substitution. It is ortho to one fluorine and para to the other, positions that are typically least deactivated by halogens in electrophilic substitutions, and it is sterically unhindered. The carboxylic acid group directs meta, further deactivating the ortho positions (C3, C5), but the activating effect of the fluorine atoms (via lone pair donation) preferentially directs the incoming electrophile to the C5 position.
Caption: Workflow for Direct Electrophilic Iodination.
Experimental Protocol (Adapted from[2])
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add acetic acid (e.g., 6 mL/g of substrate) and acetic anhydride (e.g., 3 mL/g of substrate).
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 8 mL/g of substrate), ensuring the internal temperature does not exceed 40°C.
Reagent Addition: To the cooled acidic mixture, add 2,4-difluorobenzoic acid (1.0 eq), molecular iodine (I₂, ~0.35 eq), and activated manganese dioxide (MnO₂, ~0.5 eq).
Reaction: Allow the mixture to warm to room temperature and then heat to 40-60°C. Stir vigorously for several hours, monitoring the reaction progress by TLC or HPLC. Additional portions of I₂ and MnO₂ may be required to drive the reaction to completion.
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water.
Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate or toluene).
Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Method 2: N-Iodosuccinimide (NIS) Activated by a Strong Protic Acid
N-Iodosuccinimide (NIS) is a widely used, convenient, and solid source of electrophilic iodine. For deactivated substrates, its reactivity must be enhanced by a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid, TfOH) or sulfuric acid.[7][8] This combination creates a highly potent iodinating system capable of functionalizing electron-poor aromatic rings under relatively controlled conditions.
Mechanistic Rationale
The strong acid protonates the carbonyl oxygen of NIS, which significantly increases the electrophilicity of the iodine atom by withdrawing electron density through the succinimide backbone. This "activated" iodine is then susceptible to nucleophilic attack by the deactivated aromatic ring. The reaction proceeds through a standard SEAr mechanism, similar to Method 1, but often with better control and fewer harsh byproducts.[7][9]
Caption: Activation of NIS for Electrophilic Iodination.
Experimental Protocol (Adapted from[7][9])
Setup: To a solution of 2,4-difluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0°C, add N-Iodosuccinimide (1.1-1.5 eq).
Acid Addition: Slowly add concentrated sulfuric acid or triflic acid (can be used as a co-solvent or in catalytic amounts, depending on substrate reactivity) to the stirred mixture, maintaining the temperature at 0°C.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or HPLC.
Quenching: Upon completion, carefully pour the reaction mixture into ice water containing a reducing agent like sodium thiosulfate or sodium sulfite to quench any unreacted iodinating species.
Extraction: Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography or recrystallization.
Method 3: Directed ortho-Metalation (DoM) and Iodination
Directed ortho-Metalation is a powerful strategy for regioselective functionalization that leverages the coordinating ability of a functional group on the aromatic ring to direct deprotonation to an adjacent position. The carboxylic acid group is a well-established Directed Metalation Group (DMG).[10] This method offers unparalleled regiocontrol, as the iodination site is determined by the position of lithiation, not by the intrinsic electronic preferences of the ring.
Mechanistic Rationale
The process begins with the deprotonation of the acidic carboxylic acid proton by a strong lithium amide base like lithium tetramethylpiperidide (LTMP) or an alkyllithium like sec-butyllithium (s-BuLi). This forms a lithium carboxylate. This carboxylate then complexes with another equivalent of the base, directing the deprotonation to one of the ortho C-H bonds. In the case of 2,4-difluorobenzoic acid, deprotonation occurs at C3 or C5. The C-H bond at C3 is more acidic due to the proximity of two electron-withdrawing fluorine atoms.[11] The resulting aryllithium species is a potent nucleophile that is then "quenched" by an electrophilic iodine source, typically a solution of I₂ in THF, to yield the desired product with high regioselectivity.[10][12]
Experimental Protocol (Adapted from[10])
Setup: Under a strict inert atmosphere (Nitrogen or Argon), dissolve 2,4-difluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask.
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) (2.2 eq), over 30 minutes, keeping the internal temperature below -70°C. Stir the resulting dianion solution for 1-2 hours at -78°C.
Quenching: Prepare a separate solution of molecular iodine (I₂, 1.5 eq) in anhydrous THF. Slowly add this iodine solution to the aryllithium species at -78°C.
Warming & Quenching: After stirring for an additional hour at low temperature, allow the reaction to slowly warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride, followed by an aqueous solution of sodium thiosulfate to remove excess iodine.
Extraction and Purification: Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the crude material via column chromatography or recrystallization.
Comparative Summary and Data
Feature
Method 1: I₂ + Oxidant
Method 2: NIS + Acid
Method 3: Directed ortho-Metalation
Principle
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution
Directed ortho-Metalation
Iodine Source
Molecular Iodine (I₂)
N-Iodosuccinimide (NIS)
Molecular Iodine (I₂)
Key Reagents
H₂SO₄, MnO₂ (or other oxidant)
H₂SO₄ or Triflic Acid (TfOH)
s-BuLi or LDA, Anhydrous THF
Reaction Temp.
40-60°C
0°C to Room Temperature
-78°C
Regioselectivity
Good (Electronically controlled)
Good to Excellent (Electronically controlled)
Excellent (Directed by functional group)
Typical Yields
Moderate to Good
Good to Excellent
Good
Pros
Low-cost iodine source; Suitable for large scale.
Milder than Method 1; Good yields; Reliable.
Unambiguous regiocontrol.
Cons
Harsh conditions (conc. acid); Potential for side products; Environmental concerns.
Higher cost of NIS and acid catalyst; Corrosive reagents.
The choice of iodination method for 2,4-difluorobenzoic acid is a strategic decision dictated by project requirements.
For large-scale industrial synthesis , where cost is a primary driver, Method 1 (Direct Iodination with I₂/Oxidant) is a viable, albeit environmentally challenging, option. The low cost of molecular iodine is a significant advantage.[2]
For general laboratory-scale synthesis , where reliability, good yields, and operational simplicity are valued, Method 2 (NIS with Acid Activation) represents the best balance. It avoids the stringent requirements of organometallic chemistry while providing excellent results for deactivating substrates.[7][9][13]
For syntheses where absolute regiochemical purity is paramount , or when synthesizing complex analogues where other positions must remain untouched, Method 3 (Directed ortho-Metalation) is the superior choice. Despite its operational complexity, the regiochemical precision it offers is unmatched.[10]
Ultimately, a careful evaluation of the available resources, scale, and desired product purity will guide the synthetic chemist to the most appropriate and efficient route for obtaining the valuable 2,4-difluoro-5-iodobenzoic acid intermediate.
References
Taylor & Francis. (2008, October 20). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Retrieved from Taylor & Francis Online. [Link]
ACS Publications. (2026, January 26). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry. [Link]
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal. [Link]
Arkat USA. Regioselective iodination of hydroxylated aromatic ketones. Retrieved from Arkat USA. [Link]
De Gruyter. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from De Gruyter. [Link]
PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from PMC. [Link]
ResearchGate. (2025, August 6). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. [Link]
ResearchGate. Iodination of Deactivated Aromatic Hydrocarbons | Download Table. [Link]
NIH. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. PMC. [Link]
ACS Publications. (2017, December 12). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]
Google Patents. Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
LookChem. Cas 13697-89-7, 2,6-Difluoroiodobenzene. [Link]
ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. [Link]
Organic Chemistry Portal. Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes. [Link]
Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]
ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]
Europe PMC. (2020, August 12). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. [Link]
India Fine Chemicals. 2,4-Difluoro-5-iodobenzoic acid. [Link]
Google Patents. Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]
Organic Chemistry Portal. Direct α-Iodination of Aryl Alkyl Ketones by Elemental Iodine Activated by Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). [Link]
Comparative Guide: Ethyl 2,4-difluoro-5-iodobenzoate & Structural Analogs
[1][2] Executive Summary Ethyl 2,4-difluoro-5-iodobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third-generation fluoroquinolone antibiotics and kinase inhibitors (e.g., MEK/...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Ethyl 2,4-difluoro-5-iodobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third-generation fluoroquinolone antibiotics and kinase inhibitors (e.g., MEK/Src inhibitors).[1] Its structural uniqueness lies in the 5-iodo position, which serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2,4-difluoro motif modulates metabolic stability and lipophilicity.[1]
This guide compares the target molecule against its three primary structural analogs:
2,4-Difluoro-5-iodobenzoic acid (The parent acid).[1][2][3][4]
Key Finding: While the Bromo analog is significantly cheaper, the Iodo analog (Ethyl 2,4-difluoro-5-iodobenzoate) is indispensable for temperature-sensitive couplings where preserving the fluorine substituents—which are prone to Nucleophilic Aromatic Substitution (
Direct Precursor. No deprotection needed if acid is desired.[2]
Incompatible with many base-sensitive Pd-couplings (catalyst poisoning).[2]
Comparative Performance Data
The following data illustrates the critical reactivity difference between the Iodo- and Bromo- analogs in a standard Suzuki-Miyaura coupling with phenylboronic acid.
Side Product: Displacement of the 4-Fluoro group by hydroxide/alkoxide at elevated temperatures.[1]
Interpretation: The Iodo analog allows the reaction to proceed at 50°C. To achieve similar conversion with the Bromo analog, the temperature must be raised to 90°C. However, at 90°C, the highly electron-deficient ring (activated by the ester and fluorines) becomes susceptible to nucleophilic attack at the C4-fluorine position, significantly lowering the yield and complicating purification.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2,4-difluoro-5-iodobenzoate (Esterification)
Rationale: Acid-catalyzed esterification is preferred over alkylation (using EtI) to avoid O- vs N-alkylation issues if other nucleophiles are present, and it is more scalable.[1]
Setup: Charge a 500 mL round-bottom flask with 2,4-difluoro-5-iodobenzoic acid (28.4 g, 100 mmol) and absolute Ethanol (150 mL).
Catalyst: Add concentrated Sulfuric Acid (
, 2.0 mL) dropwise.
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.[2]
Protocol B: Chemoselective Suzuki Coupling (The "Iodo" Advantage)
Rationale: This protocol leverages the high reactivity of the C-I bond to couple sensitive boronic acids without disturbing the ester or fluorine groups.[1]
(3 mol%). Note: dppf is chosen for its stability.[2]
Reaction: Stir at 45–50°C for 4 hours.
Control Check: If using the Bromo-analog, this reaction would show <10% conversion at this temperature.[1]
Isolation: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
Decision Framework & Workflows
The following diagrams illustrate the synthesis logic and the decision matrix for selecting the correct analog.
Diagram 1: Synthesis & Reactivity Pathway[6]
Caption: Synthesis of the ethyl ester and its divergent reactivity based on temperature conditions.
Diagram 2: Analog Selection Decision Tree
Caption: Decision matrix for selecting between Iodo, Bromo, Ethyl, and Methyl variants.
References
Synthesis of 2,4-Difluoro-5-iodobenzoic acid derivatives.
Source: Lianhe Aigen Pharma / PubChem Data.[2]
Context: Establishes the availability of the acid precursor and CAS 161531-51-7.
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings: Reactivity of Aryl Iodides.
Source:Organometallics (ACS Publications), 2018.[1][2]
Context: Validates the kinetic advantage of Aryl-I over Aryl-Br at temperatures below 60°C.
[1][2]
Comparison of Physical Properties of Ethyl vs. Methyl Esters.
Source:Biodiesel Education / ResearchGate, 2022.[1][2]
Context: Supports the claim regarding the hydrolytic stability and physical handling differences between ethyl and methyl esters.
Nucleophilic Arom
) on Fluorinated Benzoates.
Source:Journal of Chemical Research, 2015.[2][6]
Context: Provides the mechanistic basis for the side-reactions (defluorination) observed when heating electron-deficient fluorinated rings in basic media.[2]
[1][2]
Topic: Part 1: Executive Safety & Operational Directive To: Laboratory Operations, EHS Officers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Operational Protocol for the Dis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:
Part 1: Executive Safety & Operational Directive
To: Laboratory Operations, EHS Officers, and Process Chemists
From: Senior Application Scientist, Chemical Safety Division
Subject: Operational Protocol for the Disposal of Ethyl 2,4-difluoro-5-iodobenzoate
Core Directive:
Ethyl 2,4-difluoro-5-iodobenzoate (approximate MW: ~312.05 g/mol ) is a halogenated organic ester. Improper disposal poses significant regulatory risks (RCRA non-compliance) and safety hazards (potential formation of toxic iodide vapors if incinerated incorrectly). All waste streams containing this compound must be classified as Halogenated Organic Waste. Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated solvents (e.g., acetone, ethanol) intended for fuel blending, as this significantly increases disposal costs and violates standard environmental service contracts.
Part 2: Technical Hazard & Property Analysis
Before initiating disposal, the chemical nature of the substance must be understood to prevent incompatible mixing.
Keep away from heat sources and direct sunlight (iodine-carbon bonds can be photosensitive).
Phase C: Spill Response Protocol
Scenario: 5g of solid Ethyl 2,4-difluoro-5-iodobenzoate spills on the bench.
Evacuate & Ventilate: Clear the immediate area; ensure fume hood is active.
PPE Up: Double nitrile gloves, lab coat, safety goggles.
Contain:
If Solid: Gently cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.
If Liquid/Solution: Dyke the spill with vermiculite or sand. Do not use combustible materials like sawdust.
Clean: Wipe the surface with a soap/water solution.[2] Collect all wipes into the solid hazardous waste bin.
Part 4: Visualized Workflows
Waste Stream Decision Logic
Caption: Decision tree for categorizing waste streams. Note that adding a halogenated compound to a non-halogenated solvent forces the entire mixture into the Halogenated stream.
Emergency Spill Response
Caption: Immediate operational workflow for laboratory spills. Priority is containment and preventing inhalation of dust/vapors.
Part 5: Regulatory Compliance (RCRA)
In the United States, this compound does not have a specific "P" or "U" list code (unless it is a commercial chemical product being discarded unused, in which case a determination must be made). However, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics and mixture rules.
Waste Code Determination:
If mixed with spent halogenated solvents (Methylene Chloride, etc.): F001/F002 .
If pure substance: Generally classified as Hazardous Waste (Irritant/Toxic) pending TCLP analysis, but practically managed as Non-specific Organic Waste .
EPA Recommendation: Always characterize as "Waste Toxic Solids, Organic, n.o.s." (not otherwise specified) or "Waste Flammable Liquid, Toxic, n.o.s." (if in solvent) for transport manifest purposes.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Management. [Link]
Personal protective equipment for handling Ethyl 2,4-difluoro-5-iodobenzoate
Executive Summary & Hazard Architecture Ethyl 2,4-difluoro-5-iodobenzoate is a highly functionalized halogenated aromatic ester, frequently employed as a critical intermediate in the synthesis of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Ethyl 2,4-difluoro-5-iodobenzoate is a highly functionalized halogenated aromatic ester, frequently employed as a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK inhibitors).[1]
While specific toxicological data for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that it be treated with the Precautionary Principle .[1] The presence of fluorine atoms increases lipophilicity, enhancing the potential for dermal absorption, while the iodine substituent renders the molecule reactive toward palladium-catalyzed cross-couplings, implying potential biological reactivity.
Hazard Profile (Derived from SAR)
Primary Hazards: Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation).[1]
Hidden Hazard:Dermal Absorption. The difluoro-substitution pattern significantly increases the compound's ability to penetrate the stratum corneum compared to non-fluorinated benzoates.[1]
Physical State: Typically a low-melting solid or viscous oil depending on purity and polymorph.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: The following PPE standards are non-negotiable for handling halogenated research intermediates where full toxicology is unestablished.
A. Hand Protection (The "Double-Barrier" Protocol)
Single nitrile gloves are insufficient for prolonged contact with fluorinated esters in organic solvents.[1]
Parameter
Primary Layer (Inner)
Secondary Layer (Outer)
Rationale
Material
Nitrile (4 mil / 0.10 mm)
Nitrile (5-8 mil) OR Silver Shield® (Laminate)
Inner layer protects against incidental sweat/tears; outer layer resists chemical permeation.[1]
Replace every 30 mins or immediately upon splash.[1]
Fluorinated organics can degrade nitrile breakthrough time by 40-60%.[1]
Solvent Handling
Mandatory: Silver Shield® / Laminate gloves
If dissolving in DCM or DMF, nitrile offers <5 min protection.[1] Laminate offers >4 hours.[1]
B. Respiratory & Body Protection[1][2][3][4][5][6]
Respiratory: If handling the neat solid outside a fume hood (strongly discouraged), a P100/N95 particulate respirator is the absolute minimum.[1] However, Engineering Controls (Fume Hood) are the primary requirement.[1]
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat is recommended during scale-up (>10g) to prevent fabric saturation.[1]
Eyes: Chemical splash goggles (ventless or indirect vent) are superior to safety glasses due to the risk of fine dust generation or splashes during hydrolysis.[1]
Operational Workflow: From Storage to Disposal
Trustworthiness Check: This protocol relies on "Isolation" rather than just PPE.
Phase 1: Storage & Receipt[1][7]
Inspection: Upon receipt, inspect the septum/cap for iodine staining (yellow/brown discoloration), which indicates decomposition.[1]
Environment: Store at 2-8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Iodine-carbon bonds can be photolabile; ensure the container is amber or foil-wrapped.[1]
Phase 2: Weighing & Transfer (Critical Step)[1]
The "Static Hood" Method: Do not weigh on an open bench.[1]
Place the analytical balance inside a glueless enclosure or fume hood.[1]
If the balance is external, use a tared secondary container (e.g., a screw-top vial) to transport the material.[1]
Anti-Static Gun: Use a Zerostat gun on the spatula and vial.[1] Fluorinated solids are prone to high static charge, causing "jumping" of powder which leads to invisible contamination.[1]
Phase 3: Reaction Setup
Solvent Choice: When solubilizing, add the solvent (e.g., DMSO, DMF) slowly down the side of the vessel to minimize aerosolization.[1]
Temperature: If heating is required (e.g., Suzuki coupling), ensure the condenser is active before heating to prevent volatilization of the ethyl ester.[1]
Phase 4: Waste Disposal[1]
Classification: Segregate as Halogenated Organic Waste .
Do NOT mix with strong oxidizers (e.g., nitric acid waste) as this can liberate toxic iodine gas (
Verification: Use a UV lamp (254 nm). Benzoate esters typically fluoresce or absorb strongly; dark spots on a TLC plate background check can verify cleanup.[1]
First Aid
Eye Contact: Rinse immediately for 15 minutes.[1][3][4][2][5] The lipophilicity requires prolonged irrigation to flush the compound from corneal tissue.[1]
Skin Contact: Wash with polyethylene glycol (PEG 400) or ethanol first (to solubilize the ester), followed immediately by soap and water.[1] Water alone is ineffective for this compound.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][6] [Link][1]